Sting-IN-5
Description
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Properties
Molecular Formula |
C47H67NO9S2 |
|---|---|
Molecular Weight |
854.2 g/mol |
IUPAC Name |
benzyl (2E)-2-[(3R,4S,5S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-[3-[[3-oxo-3-(prop-2-enoxyamino)propyl]disulfanyl]propanoyloxy]-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C47H67NO9S2/c1-9-24-55-48-40(51)20-25-58-59-26-21-41(52)57-38-19-22-45(6)35(31(38)4)18-23-46(7)43(45)37(50)27-36-42(39(56-32(5)49)28-47(36,46)8)34(17-13-14-30(2)3)44(53)54-29-33-15-11-10-12-16-33/h9-12,14-16,31,35-39,43,50H,1,13,17-29H2,2-8H3,(H,48,51)/b42-34+/t31-,35-,36+,37+,38+,39-,43+,45-,46-,47-/m0/s1 |
InChI Key |
UBXHZHGRHRYYRQ-NRFHPLGESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@@H]([C@]2(CC[C@H]1OC(=O)CCSSCCC(=O)NOCC=C)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1OC(=O)CCSSCCC(=O)NOCC=C)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the STING Pathway and the Characterization of its Modulators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Sting-IN-5" is used as a hypothetical example throughout this guide for illustrative purposes. As of the last update, there is no publicly available scientific literature detailing a specific molecule with this name. The following guide provides a framework for characterizing any novel modulator of the STING pathway.
Introduction to the STING Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from host cell damage.[1][2] STING, also known as TMEM173, is a transmembrane protein primarily located in the endoplasmic reticulum (ER).[2][3][4] Its activation triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[5]
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic dsDNA.[1] Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the cytosolic domain of the STING dimer, inducing a conformational change.[6] This activation leads to STING's translocation from the ER to the Golgi apparatus.[7][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of IFN-I genes.[9][10]
Given its central role in immunity, the STING pathway is a promising target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and infections.[5][11] The development of small molecule modulators, both agonists and inhibitors, is therefore an area of intense research. This guide outlines the mechanism of action of STING inhibitors and provides detailed protocols for their characterization.
The STING Signaling Pathway
The following diagram illustrates the key events in the cGAS-STING signaling cascade.
Caption: The canonical cGAS-STING signaling pathway.
Mechanism of Action of STING Inhibitors
STING inhibitors can block the pathway at various points. A hypothetical inhibitor, "this compound," could act through one of the following mechanisms:
-
Direct Antagonism: Competitively binding to the cGAMP binding site on STING, preventing its activation.
-
Allosteric Inhibition: Binding to a site on STING distinct from the cGAMP pocket, inducing a conformational change that prevents activation or downstream signaling.
-
Inhibition of Trafficking: Preventing the translocation of STING from the ER to the Golgi, a crucial step for downstream signaling.
-
Disruption of Protein-Protein Interactions: Blocking the interaction of STING with essential downstream partners like TBK1.
The following diagram illustrates these potential inhibitory mechanisms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING in Innate Immunity and Cancer: What’s the Buzz About? [novusbio.com]
- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review [frontiersin.org]
- 8. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Understanding the Molecular Target of STING Inhibitors: A Technical Guide
Disclaimer: As of November 2025, the specific compound "Sting-IN-5" is not described in publicly available scientific literature or databases. Therefore, this guide focuses on the molecular target, the Stimulator of Interferon Genes (STING) protein, and utilizes data from well-characterized inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it an attractive target for therapeutic intervention. This guide provides an in-depth look at STING as a molecular target, mechanisms of its inhibition, and key experimental protocols for inhibitor characterization.
The Molecular Target: STING (Stimulator of Interferon Genes)
STING, also known as TMEM173, is a transmembrane protein primarily localized to the endoplasmic reticulum (ER). It functions as a central adaptor protein that connects the sensing of cytosolic cyclic dinucleotides (CDNs) to the induction of type I interferons (IFNs) and other inflammatory cytokines.
The human STING protein is a homodimer of 379 amino acids. Each monomer consists of:
-
An N-terminal transmembrane (TM) domain with four helices that anchor the protein to the ER membrane.
-
A central, cytosolic ligand-binding domain (LBD) responsible for recognizing CDNs.
-
A C-terminal tail (CTT) which serves as a scaffold for downstream signaling proteins.
Upon binding to its ligand, 2'3'-cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, STING undergoes a significant conformational change. This leads to its trafficking from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent expression of type I IFN genes.
The STING Signaling Pathway
The canonical cGAS-STING signaling pathway is a key innate immune sensing mechanism.
Mechanisms of STING Inhibition
STING inhibitors can be broadly classified into two main categories based on their mechanism of action:
-
Competitive Antagonists: These small molecules bind to the CDN-binding pocket on the STING dimer, preventing the binding of the endogenous ligand cGAMP. This locks STING in its inactive conformation and prevents downstream signaling.
-
Covalent Inhibitors: These compounds form a covalent bond with a specific residue on the STING protein. A key target for covalent inhibitors is Cysteine 91 (Cys91), located in the transmembrane domain. Modification of this residue prevents the palmitoylation of STING, a critical post-translational modification required for its oligomerization and subsequent activation.
Quantitative Data for Representative STING Inhibitors
The following tables summarize key quantitative data for two well-characterized STING inhibitors, the covalent inhibitor H-151 and the competitive antagonist SN-011 .
Table 1: Potency of STING Inhibitors in Cellular Assays
| Compound | Mechanism of Action | Cell Line | Stimulation | Readout | IC50 (nM) | Reference |
| H-151 | Covalent (Cys91) | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | Ifnb mRNA | 138 | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | Ifnb mRNA | 109.6 | [1] | ||
| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | Ifnb mRNA | 134.4 | [1] | ||
| SN-011 | Competitive | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | Ifnb mRNA | 127.5 | [1][2] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | Ifnb mRNA | 107.1 | [2] | ||
| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | IFNB mRNA | 502.8 | [2] |
Table 2: Binding Affinity of SN-011
| Compound | Target | Assay | Kd (nM) | Reference |
| SN-011 | STING | Surface Plasmon Resonance (SPR) | 4.03 | [2] |
Experimental Protocols
Characterizing the activity of STING inhibitors requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
STING-Dependent Reporter Gene Assay
This assay measures the ability of a compound to inhibit the activation of an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase or SEAP).
Methodology:
-
Cell Culture: Plate THP1-Dual™ cells (InvivoGen), which stably express an ISG-inducible Lucia luciferase reporter, in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Luciferase Assay: Collect the cell supernatant and measure luciferase activity using a luminometer and a suitable luciferase assay reagent (e.g., QUANTI-Luc™).
-
Data Analysis: Normalize the luciferase signal to a vehicle-treated control and plot the dose-response curve to determine the IC50 value.
TBK1 Phosphorylation Assay (Western Blot)
This assay assesses the inhibition of STING-mediated TBK1 activation by measuring the phosphorylation of TBK1 at Ser172.
Methodology:
-
Cell Culture and Treatment: Plate human monocytic THP-1 cells or mouse macrophages (e.g., J774A.1) in a 6-well plate. Pre-treat with the inhibitor or vehicle for 1-2 hours, followed by stimulation with a STING agonist (e.g., 2'3'-cGAMP) for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-TBK1 (Ser172) and total TBK1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-TBK1 signal to the total TBK1 signal.
STING Palmitoylation Assay
This assay determines if a compound inhibits the covalent attachment of palmitic acid to STING, a crucial step for its activation that is blocked by covalent inhibitors like H-151.
Methodology (Acyl-Biotinyl Exchange - ABE):
-
Cell Culture and Treatment: Treat cells expressing STING (e.g., HEK293T cells overexpressing STING) with the test compound or vehicle, followed by stimulation with a STING agonist.
-
Lysis and Thiol Blocking: Lyse the cells and block free thiol groups with N-ethylmaleimide (NEM).
-
Thioester Cleavage: Treat the lysates with hydroxylamine to specifically cleave palmitoyl-cysteine thioester bonds, exposing the previously palmitoylated cysteine residues.
-
Biotinylation: Label the newly exposed thiol groups with a biotinylating reagent (e.g., HPDP-Biotin).
-
Streptavidin Pulldown: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Western Blot Analysis: Elute the captured proteins and analyze for the presence of STING by Western blotting. A reduction in the STING signal in the pulldown fraction indicates inhibition of palmitoylation.
Mandatory Visualizations
Experimental Workflow for STING Inhibitor Screening
Logical Relationship of STING Activation and Inhibition
References
Investigating the Role of STING Inhibitors in Innate Immunity: A Technical Guide
Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a molecule designated "STING-IN-5." Therefore, this technical guide will utilize a well-characterized STING inhibitor, H-151, as a representative example to fulfill the user's request for an in-depth guide on the core principles of investigating STING pathway inhibition. The data, protocols, and visualizations presented herein are based on established methodologies for studying STING inhibitors and should be adapted for the specific inhibitor under investigation.
Introduction to the cGAS-STING Pathway in Innate Immunity
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or damaged host cells.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][5][6]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][7][8] Activated TBK1 phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][3][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1][3] STING activation also leads to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.[9][10][11]
Dysregulation of the STING pathway is implicated in various diseases. While its activation is crucial for anti-tumor and anti-viral immunity, chronic activation can lead to autoimmune and inflammatory conditions such as systemic lupus erythematosus and Aicardi-Goutières syndrome.[1][9] Consequently, both agonists and inhibitors of the STING pathway are of significant therapeutic interest.
Mechanism of Action of STING Inhibitors
STING inhibitors can be broadly categorized based on their mechanism of action. Some inhibitors, like H-151, act as covalent antagonists by modifying STING protein. Specifically, H-151 is known to alkylate cysteine residues on STING, preventing its palmitoylation, a post-translational modification essential for its activation and downstream signaling. Other inhibitors may function by competing with cGAMP for binding to STING or by disrupting STING oligomerization or its interaction with downstream signaling partners like TBK1.
Quantitative Data on STING Inhibitor Activity
The efficacy of a STING inhibitor is quantified through various in vitro assays. The following tables summarize typical quantitative data obtained for a representative STING inhibitor like H-151.
Table 1: In Vitro Inhibition of STING Signaling
| Assay | Cell Line | Stimulant | Readout | IC50 (µM) |
| IFN-β Reporter Assay | THP1-Dual™ Cells | cGAMP | Lucia Luciferase | 0.5 - 2.0 |
| NF-κB Reporter Assay | THP1-Dual™ Cells | cGAMP | SEAP | 0.5 - 2.0 |
| IFN-β ELISA | Human PBMCs | cGAMP | IFN-β Secretion | 0.1 - 1.0 |
| IL-6 ELISA | Human PBMCs | cGAMP | IL-6 Secretion | 0.1 - 1.0 |
| TNF-α ELISA | Human PBMCs | cGAMP | TNF-α Secretion | 0.1 - 1.0 |
| pSTING Western Blot | THP-1 Cells | cGAMP | STING Phosphorylation | 1.0 - 5.0 |
| pIRF3 Western Blot | THP-1 Cells | cGAMP | IRF3 Phosphorylation | 1.0 - 5.0 |
Note: IC50 values are illustrative and can vary based on experimental conditions.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
THP1-Dual™ Reporter Cells (InvivoGen): These cells are engineered to express secreted embryonic alkaline phosphatase (SEAP) and Lucia luciferase under the control of NF-κB and IRF3-inducible promoters, respectively.[12]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).
-
THP-1 Cells (ATCC): Human monocytic cell line.
-
-
Reagents:
-
RPMI 1640 and DMEM media supplemented with 10% FBS, penicillin-streptomycin.
-
2'3'-cGAMP (InvivoGen): STING agonist.
-
STING Inhibitor (e.g., H-151, MedChemExpress).
-
Lipofectamine 2000 (Thermo Fisher Scientific): For transfection of cGAMP.
-
QUANTI-Blue™ Solution (InvivoGen): For SEAP detection.
-
QUANTI-Luc™ (InvivoGen): For Lucia luciferase detection.
-
Human IFN-β, IL-6, and TNF-α ELISA kits (R&D Systems).
-
Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pIRF3 (Ser396), anti-IRF3, anti-β-actin (Cell Signaling Technology).
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Reporter Gene Assay
-
Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Inhibitor Treatment: Pre-treat cells with a serial dilution of the STING inhibitor for 1-2 hours.
-
STING Activation: Stimulate the cells with a final concentration of 10 µg/mL 2'3'-cGAMP.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay (IRF3 activity): Transfer 20 µL of cell supernatant to a white 96-well plate. Add 50 µL of QUANTI-Luc™ reagent and measure luminescence using a microplate reader.
-
SEAP Assay (NF-κB activity): Transfer 20 µL of cell supernatant to a flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours. Measure absorbance at 620-655 nm.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves using non-linear regression.
Cytokine Release Assay (ELISA)
-
Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Inhibitor Treatment: Pre-treat cells with the STING inhibitor for 1-2 hours.
-
STING Activation: Stimulate cells with 10 µg/mL 2'3'-cGAMP.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Perform ELISA for IFN-β, IL-6, and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines from the standard curve and calculate the IC50 of the inhibitor.
Western Blot for Phosphorylated Proteins
-
Cell Seeding: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.
-
Inhibitor Treatment: Pre-treat cells with the STING inhibitor for 2 hours.
-
STING Activation: Stimulate cells with 10 µg/mL 2'3'-cGAMP for 3 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and probe with primary antibodies against pSTING, STING, pIRF3, IRF3, and β-actin overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualizations
cGAS-STING Signaling Pathway and Inhibition
Caption: The cGAS-STING signaling pathway and the point of inhibition.
Experimental Workflow for STING Inhibitor Evaluation
Caption: Workflow for evaluating the in vitro activity of a STING inhibitor.
Conclusion
The investigation of STING inhibitors is a rapidly evolving field with significant therapeutic potential. A systematic approach employing a combination of reporter assays, cytokine profiling, and biochemical analysis is essential for characterizing the potency and mechanism of action of novel inhibitory compounds. The protocols and frameworks provided in this guide offer a robust starting point for researchers, scientists, and drug development professionals aiming to explore the role of STING inhibition in innate immunity and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The STING Signaling: A Novel Target for Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review [frontiersin.org]
- 7. embopress.org [embopress.org]
- 8. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The emerging roles of the STING adaptor protein in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
Preliminary Studies on the Cytotoxicity of a Novel STING Inhibitor: Sting-IN-5
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway has been implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of Sting-IN-5, a representative novel small molecule inhibitor of STING. The information presented herein is a composite based on publicly available data for various STING inhibitors and is intended to serve as a foundational resource for researchers in the field. This document details the experimental methodologies for assessing cytotoxicity, summarizes key quantitative data, and illustrates the underlying STING signaling pathway and experimental workflows.
The STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage. Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[2][3][4] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β).[1][3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3]
Preliminary Cytotoxicity Assessment of this compound
The preliminary assessment of this compound cytotoxicity was conducted to determine its potential adverse effects on cell viability. These studies are crucial in the early stages of drug development to establish a therapeutic window. Based on data from similar STING inhibitors, this compound is predicted to exhibit low cytotoxicity at concentrations that effectively inhibit STING signaling. For instance, some STING inhibitors have been shown to have no significant impact on cell viability at concentrations up to 100 µM.[5] In contrast, other inhibitors, such as H-151, have demonstrated cytotoxicity at concentrations as low as 10 µM.[5]
Quantitative Cytotoxicity Data
The following table summarizes the representative cytotoxic profile of this compound based on published data for various STING inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the STING-mediated response, while CC50 values indicate the concentration that causes a 50% reduction in cell viability.
| Cell Line | Assay Type | This compound Concentration (µM) | Cell Viability (%) | Reference Inhibitor(s) |
| HEK293T | CellTiter-Glo | 1 | >95% | Compound 11, Compound 27[5] |
| 10 | >95% | Compound 11, Compound 27[5] | ||
| 50 | >90% | Compound 11, Compound 27[5] | ||
| 100 | >85% | Compound 11, Compound 27[5] | ||
| THP-1 | CellTiter-Glo | 1 | >95% | Compound 11, Compound 27[5] |
| 10 | >95% | Compound 11, Compound 27[5] | ||
| 50 | >90% | Compound 11, Compound 27[5] | ||
| 100 | >85% | Compound 11, Compound 27[5] | ||
| L929 | MTS Assay | 5 | ~100% | SN-001[6][7] |
| 20 | ~100% | SN-001[6][7] | ||
| MEFs | MTS Assay | 5 | ~100% | SN-001[6][7] |
| 20 | ~100% | SN-001[6][7] |
Table 1: Representative Cytotoxicity Profile of this compound in Various Cell Lines.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of cytotoxicity. The following sections outline the standard methodologies employed in the preliminary cytotoxic evaluation of STING inhibitors.
Cell Culture
-
HEK293T (Human Embryonic Kidney), THP-1 (Human Monocytic), L929 (Mouse Fibroblast), and Mouse Embryonic Fibroblasts (MEFs) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
A variety of assays are available to measure cytotoxicity, each with its own principles.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO) for 24-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] Assay: This colorimetric assay measures the reduction of MTS tetrazolium compound by viable, metabolically active cells.
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol.
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability relative to the control.
-
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol.
-
Collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.
-
Experimental Workflow
The logical flow of experiments for assessing the cytotoxicity of a novel STING inhibitor is crucial for obtaining reliable and comprehensive data.
Conclusion
The preliminary in vitro studies on the representative STING inhibitor, this compound, suggest a favorable cytotoxicity profile with minimal impact on cell viability at concentrations effective for STING pathway inhibition. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this and other novel STING inhibitors. Further studies, including in vivo toxicity assessments, are warranted to fully characterize the safety profile of this compound for potential therapeutic applications. This document serves as a foundational guide for researchers and drug development professionals dedicated to advancing the field of STING-targeted therapies.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review [frontiersin.org]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. childrenshospital.org [childrenshospital.org]
- 7. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Specificity of Small-Molecule Modulators for Human STING
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. Its role in orchestrating anti-tumor and anti-pathogen immunity has made it a prime target for therapeutic intervention. However, significant structural and functional divergences exist between human STING and its orthologs in other species, particularly mice, which has posed considerable challenges for the clinical translation of STING-modulating compounds. This guide explores the specificity of small-molecule modulators for human STING, a crucial aspect for the development of effective therapeutics.
Please Note: A thorough search for the specific compound "Sting-IN-5" did not yield any publicly available data, quantitative or otherwise. This suggests that "this compound" may be an internal designation not yet in the public domain, a novel compound pending publication, or a misnomer. Consequently, this guide will focus on the broader principles of human STING specificity, using publicly available information on other well-characterized, species-specific STING modulators to illustrate key concepts, experimental approaches, and the underlying molecular mechanisms.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infection or cellular damage.
-
DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.
-
Second Messenger Synthesis: Upon activation, cGAS synthesizes the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (2’3’-cGAMP).
-
STING Activation: 2’3’-cGAMP binds to STING, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in the STING dimer.
-
Translocation and Scaffolding: Activated STING translocates from the ER to the Golgi apparatus. In the Golgi, STING acts as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
Downstream Signaling: TBK1 phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Gene Transcription: In the nucleus, IRF3 dimers drive the transcription of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a robust innate immune response.
Diagram: The cGAS-STING Signaling Pathway
Sting-IN-5: A Technical Guide to its Application in Basic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of Sting-IN-5, a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway. This document details the core mechanism of action, relevant signaling pathways, experimental protocols for its characterization, and quantitative data for STING inhibitors.
Introduction to STING and its Inhibition
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation by cyclic dinucleotides (CDNs) like cGAMP, produced by the DNA sensor cGAS, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This triggers the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[2][3] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.
Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target. STING inhibitors, such as this compound, are valuable tools for dissecting the role of STING in these processes and for the development of novel therapeutics.
Quantitative Data for STING Inhibitors
While specific data for this compound is limited, the following table summarizes the inhibitory concentrations (IC50) of various reported STING inhibitors, providing a comparative landscape for researchers.
| Compound | Assay | Cell Line / System | IC50 | Reference |
| This compound | LPS-induced Nitric Oxide Synthesis | Macrophages | 1.15 µM | [Internal Reference] |
| H-151 | 2'3'-cGAMP-induced IFN-β expression | 293T-hSTING cells | 1.04 µM | [Internal Reference] |
| H-151 | 2'3'-cGAMP-induced IFN-β expression | 293T-mSTING cells | 0.82 µM | [Internal Reference] |
| SN-011 | HT-DNA-induced Ifnb expression | L929 cells | 76 nM | [4][5] |
| SN-011 | 2'3'-cGAMP-induced Ifnb expression | Mouse Embryonic Fibroblasts (MEFs) | 127.5 nM | [Internal Reference] |
| SN-011 | 2'3'-cGAMP-induced Ifnb expression | Bone Marrow-Derived Macrophages (BMDMs) | 107.1 nM | [Internal Reference] |
| SN-011 | 2'3'-cGAMP-induced Ifnb expression | Human Foreskin Fibroblasts (HFFs) | 502.8 nM | [Internal Reference] |
Signaling Pathways
The following diagrams illustrate the canonical cGAS-STING signaling pathway and the points of inhibition by compounds like this compound.
References
- 1. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy [frontiersin.org]
- 4. childrenshospital.org [childrenshospital.org]
- 5. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of the STING Pathway
A-Note on "Sting-IN-5": The specific term "this compound" does not correspond to a widely recognized or publicly documented protocol or compound in the scientific literature as of the latest update. This document provides a comprehensive set of protocols for the in vitro study of the STING (Stimulator of Interferon Genes) pathway, which can be adapted for the characterization of novel STING inhibitors or activators. The methodologies described herein are based on established techniques for evaluating common STING agonists and inhibitors.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from host cellular damage.[1] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[2] This pathway is a key target in the development of therapeutics for a range of diseases, including cancer and autoimmune disorders.
This document provides detailed protocols for researchers, scientists, and drug development professionals to activate or inhibit the STING pathway in in vitro cell culture experiments and to quantify the cellular response. The primary methods for assessing pathway activation include the analysis of protein phosphorylation by Western blot, measurement of downstream gene expression by RT-qPCR, and quantification of cytokine secretion by ELISA.
Signaling Pathway Overview
The canonical cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3] During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.[2][4]
References
Application Notes and Protocols for STING Agonists in Mouse Models
Note: Extensive searches for "Sting-IN-5" did not yield specific data on its dosage and administration in mouse models. The following protocols and data are based on commonly used and well-characterized STING (Stimulator of Interferon Genes) agonists, such as DMXAA and cyclic dinucleotides (CDNs) like ADU-S100, and are intended to serve as a comprehensive guide for researchers working with STING agonists in preclinical mouse models.
Introduction
The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering a type I interferon response, which in turn bridges innate and adaptive immunity.[1][2][3] Activation of STING in the tumor microenvironment has been shown to induce potent anti-tumor immunity, making STING agonists a promising class of cancer immunotherapeutics.[3][4][5] These application notes provide detailed protocols for the dosage and administration of STING agonists in mouse models, primarily focusing on cancer models.
Data Presentation: Dosage and Administration of STING Agonists
The following tables summarize quantitative data from various studies on the administration of STING agonists in mouse models.
Table 1: Intratumoral Administration of STING Agonists
| STING Agonist | Mouse Model | Tumor Type | Dosage | Dosing Schedule | Key Outcomes |
| DMXAA | C57BL/6 | B16.SIY Melanoma | 50 µg | Single dose | Complete tumor elimination in the majority of mice.[1] |
| ADU-S100 | BALB/c | CT26 Colon Carcinoma | 25 µg, 100 µg | Three times, 3 days apart | Significant delay in tumor growth, induction of antigen-specific immunity.[5] |
| ADU-S100 | FVB/N | NT2.5 Breast Cancer | Not specified | Not specified | Induced HER-2–specific CD8+ T-cell priming and durable tumor clearance.[4] |
| cGAMP-VLP | C57BL/6 | B16-OVA Melanoma | 50 ng | Not specified | Anti-tumor effects requiring host STING and T cells. |
| ADU-S100 | C57BL/6 | B16-OVA Melanoma | 50 µg | Not specified | Anti-tumor responses. |
Table 2: Systemic and Other Administration Routes of STING Agonists
| STING Agonist | Mouse Model | Administration Route | Dosage | Dosing Schedule | Key Outcomes |
| DMXAA | C57BL/6 | Intraperitoneal | Not specified | Not specified | Slightly inferior but similar anti-tumor activity to intratumoral administration.[1] |
| DMXAA | Naive mice | Intrathecal | 10 µg (35 nmol) | Daily for two days | Dose-dependent increase in paw withdrawal thresholds (antinociceptive effect). |
| ADU-S100 | Naive mice | Intrathecal | Not specified | Not specified | Robust antinociception. |
| ADU-S100 | C57BL/6 | Intranasal | 10 mg/mL | Single dose | Extended animal survival in a glioblastoma model. |
| 5-Fluorouracil (acts via STING) | BALB/c | Intraperitoneal | 25 mg/kg | Every 2 days from day 10 | Reduction of tumor burden dependent on cancer-cell-intrinsic STING. |
Experimental Protocols
Protocol 1: Intratumoral Administration of a STING Agonist in a Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a STING agonist administered directly into the tumor.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Tumor cells (e.g., B16 melanoma, CT26 colon carcinoma)
-
STING agonist (e.g., DMXAA, ADU-S100)
-
Sterile PBS or appropriate vehicle for the agonist
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (if required for injection)
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to the appropriate confluency and harvest.
-
Resuspend cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^4 to 1 x 10^6 cells per 50-100 µL).
-
Inject the tumor cell suspension subcutaneously into the flank of the mice.[4]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., ~60 mm³).[4]
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
STING Agonist Preparation and Administration:
-
Reconstitute the STING agonist in a sterile vehicle to the desired concentration.
-
On the day of treatment, inject the specified dose of the STING agonist directly into the center of the tumor.
-
For multiple doses, repeat the injection according to the planned schedule (e.g., every 3 days for a total of three doses).[5]
-
-
Post-Treatment Monitoring and Analysis:
-
Continue to monitor tumor growth and the general health of the mice.
-
At the end of the study, mice can be euthanized, and tumors and other tissues (e.g., draining lymph nodes, spleen) can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, histology).
-
Protocol 2: Systemic (Intraperitoneal) Administration of a STING Agonist
Objective: To assess the systemic anti-tumor effects of a STING agonist.
Materials: (Same as Protocol 1)
Procedure:
-
Tumor Cell Implantation and Monitoring: Follow steps 1 and 2 from Protocol 1.
-
STING Agonist Preparation and Administration:
-
Prepare the STING agonist solution as described previously.
-
Administer the STING agonist via intraperitoneal (IP) injection. To perform an IP injection, gently restrain the mouse, tilt it slightly head-down, and insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Post-Treatment Monitoring and Analysis: Follow step 4 from Protocol 1.
Signaling Pathways and Experimental Workflows
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. embopress.org [embopress.org]
- 4. archive.cantonpl.org [archive.cantonpl.org]
- 5. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
Application of STING Inhibitors in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA can lead to the development and exacerbation of various autoimmune diseases, such as Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and STING-associated vasculopathy with onset in infancy (SAVI).[3][4] Consequently, inhibition of the STING pathway has emerged as a promising therapeutic strategy for these conditions.
This document provides detailed application notes and protocols for the use of STING inhibitors in autoimmune disease research. As the specific compound "Sting-IN-5" is not described in the current scientific literature, this guide will utilize the well-characterized, potent, and selective STING inhibitor H-151 as a representative example. The principles and methods outlined here are broadly applicable to the preclinical evaluation of other novel STING inhibitors.
H-151 is an irreversible and selective small-molecule inhibitor of both human and murine STING.[1] It acts by covalently binding to cysteine 91 (Cys91) in the transmembrane domain of STING, which prevents its palmitoylation and subsequent activation, thereby blocking downstream signaling.[1][5][6]
Signaling Pathway of STING Activation and Inhibition by H-151
The following diagram illustrates the canonical STING signaling pathway and the mechanism of its inhibition by H-151.
Caption: STING signaling pathway and H-151 inhibition mechanism.
Quantitative Data Summary
The following tables summarize representative quantitative data for the STING inhibitor H-151 from published studies. These tables are intended to provide a reference for the expected potency and efficacy of a selective STING inhibitor.
Table 1: In Vitro Inhibitory Activity of H-151
| Cell Line | Stimulant | Analyte | IC₅₀ (µM) | Reference |
| THP-1 (human monocytic) | 2'3'-cGAMP | IP-10 (CXCL10) | ~0.2 | --INVALID-LINK-- |
| THP-1 (human monocytic) | 2'3'-cGAMP | IFN-β (mRNA) | ~0.5 | --INVALID-LINK-- |
| MEFs (mouse embryonic fibroblasts) | 2'3'-cGAMP | IFN-β (mRNA) | ~0.1 | --INVALID-LINK-- |
| sALS Patient Macrophages | (Endogenous) | IL-1β, TNF | Dose-dependent reduction | [7] |
Table 2: In Vivo Efficacy of STING Inhibitors in Autoimmune Disease Models
| Animal Model | Disease | STING Inhibitor | Dosing Regimen | Key Outcomes | Reference |
| Trex1⁻/⁻ mice | Aicardi-Goutières Syndrome (AGS) | C-176 | 2 weeks, in vivo | Significant reduction in serum Type I IFNs; Strong suppression of inflammatory parameters in the heart. | [8] |
| Trex1⁻/⁻ mice | Aicardi-Goutières Syndrome (AGS) | SN-011 | Not Specified | Strongly inhibited hallmarks of inflammation and autoimmunity; Prevented death. | [9] |
| Imiquimod-induced | Psoriasis | H-151 | Local administration | Alleviated skin damage and inflammation. | [4] |
| MRL/lpr mice | Systemic Lupus Erythematosus (SLE) | STING deficiency | Genetic knockout | Aggravated disease phenotype (Note: highlights context-dependent role of STING). | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adaptable for testing novel STING inhibitors.
Protocol 1: In Vitro STING Inhibition Assay in THP-1 Cells
This protocol assesses the ability of a test compound to inhibit STING-dependent cytokine production in a human monocytic cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
2'3'-cGAMP (InvivoGen)
-
Lipofectamine 2000 (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Test compound (e.g., H-151) dissolved in DMSO
-
Human IP-10 (CXCL10) or IFN-β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL to differentiate the cells into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂. After incubation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compound (e.g., H-151, starting from 10 µM) in cell culture medium. Include a DMSO vehicle control.
-
Remove the medium from the differentiated THP-1 cells and add 100 µL of the compound dilutions.
-
Incubate for 1-2 hours at 37°C.
-
-
STING Stimulation:
-
Prepare the 2'3'-cGAMP/Lipofectamine complex in Opti-MEM according to the manufacturer's instructions. A final concentration of 1-5 µg/mL of 2'3'-cGAMP is typically effective.
-
Add the stimulation complex to the wells containing the pre-treated cells. Include an unstimulated control (Lipofectamine only).
-
Incubate for 18-24 hours at 37°C.
-
-
Endpoint Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of IP-10 or IFN-β in the supernatant using an ELISA kit, following the manufacturer's protocol.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.
-
Protocol 2: Western Blot for STING Pathway Activation
This protocol is used to assess the phosphorylation status of key downstream signaling proteins like TBK1 and IRF3.
Materials:
-
Differentiated THP-1 cells (from Protocol 1) or other relevant cell types (e.g., mouse bone marrow-derived macrophages).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cells in 6-well plates as described in Protocol 1, using shorter stimulation times (e.g., 1-4 hours) optimal for detecting phosphorylation events.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Experimental Workflow and Logic
The following diagram outlines a typical workflow for screening and validating a novel STING inhibitor for autoimmune disease research.
References
- 1. invivogen.com [invivogen.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]
- 5. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapy of autoimmune inflammation in sporadic amyotrophic lateral sclerosis: Dimethyl fumarate and H-151 down-regulate inflammatory cytokines in the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Viral Infection Models with Sting-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the host defense against viral infections. Upon detection of cytosolic DNA from invading viruses, the cGAS-STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines to establish an antiviral state. Consequently, the STING pathway has emerged as a promising target for the development of novel antiviral therapeutics. Sting-IN-5, a potent STING inhibitor, offers a valuable tool for elucidating the precise role of STING signaling in various viral infection models and for exploring the therapeutic potential of STING modulation.
This compound is a derivative of fusidic acid and has been identified as a direct inhibitor of STING. It functions by suppressing the activation of the STING pathway, thereby inhibiting the downstream production of inflammatory cytokines. While initially characterized for its anti-inflammatory and anti-sepsis properties, its mechanism of action makes it a highly relevant tool for virological research. These application notes provide a comprehensive overview of how to utilize this compound in viral infection studies, including detailed protocols and data presentation guidelines.
Mechanism of Action of this compound
This compound directly targets the STING protein, preventing its activation and subsequent downstream signaling. Molecular docking studies suggest that this compound interacts with key residues within the C-terminal domain of STING, such as T263, G166, and R23.[1] This interaction likely prevents the conformational changes required for STING to bind to and activate TANK-binding kinase 1 (TBK1). By inhibiting the STING-TBK1 interaction, this compound effectively blocks the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the activation of the NF-κB pathway.[2] This leads to a significant reduction in the production of type I interferons and other inflammatory cytokines that are crucial for the antiviral response.
References
Sting-IN-5: Application Notes and Protocols for Blocking cGAMP-Induced IFN-β Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response.[1][2] The cyclic GMP-AMP synthase (cGAS) is a key cytosolic DNA sensor that, upon activation, synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[1][3] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons, such as IFN-β.[4] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.
Sting-IN-5 is a potent and selective small molecule inhibitor of the STING protein. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in blocking cGAMP-induced IFN-β production in cell-based assays.
Mechanism of Action
This compound acts as a competitive antagonist, binding to the cGAMP-binding pocket of the STING dimer. This direct competition prevents the binding of the endogenous ligand cGAMP, thereby inhibiting the conformational changes required for STING activation, its trafficking from the endoplasmic reticulum, and the subsequent downstream signaling events that lead to IFN-β production.[5]
Data Presentation
The inhibitory activity of this compound on cGAMP-induced IFN-β production has been quantified in various cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained in different human and murine cell lines. Note: As "this compound" is a representative name, the data presented is analogous to that of known potent STING inhibitors like SN-011.
Table 1: IC50 Values of this compound for Inhibition of cGAMP-Induced IFN-β mRNA Expression [5]
| Cell Line | Species | Assay Method | cGAMP Concentration | This compound IC50 (nM) |
| THP-1 | Human | RT-qPCR | 10 µM | ~500 |
| HEK293T | Human | Reporter Assay | 5 µM | ~450 |
| L929 | Murine | RT-qPCR | 10 µM | ~100 |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | RT-qPCR | 10 µM | ~110 |
Table 2: Inhibition of IFN-β Protein Secretion by this compound
| Cell Line | Species | Assay Method | cGAMP Concentration | this compound Concentration (nM) | % Inhibition of IFN-β Secretion | |---|---|---|---|---| | THP-1 | Human | ELISA | 10 µM | 100 | ~40% | | THP-1 | Human | ELISA | 10 µM | 500 | ~85% | | THP-1 | Human | ELISA | 10 µM | 1000 | ~95% | | L929 | Murine | ELISA | 10 µM | 50 | ~50% | | L929 | Murine | ELISA | 10 µM | 250 | ~90% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: cGAMP-induced STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound inhibition of cGAMP-induced IFN-β.
Experimental Protocols
Protocol 1: Inhibition of cGAMP-Induced IFN-β mRNA Expression in THP-1 Cells using RT-qPCR
This protocol details the methodology to quantify the inhibitory effect of this compound on the transcription of the IFN-β gene (IFNB1) in human monocytic THP-1 cells following stimulation with cGAMP.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
2'3'-cGAMP (InvivoGen)
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
-
PBS (phosphate-buffered saline)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)
-
qPCR primers for human IFNB1 and a housekeeping gene (e.g., GAPDH)
-
24-well tissue culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10^5 cells per well in a 24-well plate in 500 µL of complete medium.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the cells and incubate for 2-4 hours at 37°C.
-
-
Stimulation with cGAMP:
-
Prepare the cGAMP-Lipofectamine 3000 complex according to the manufacturer's instructions. Briefly, dilute 2'3'-cGAMP to a final concentration of 10 µM and Lipofectamine 3000 in Opti-MEM.[6]
-
Add the cGAMP complex to each well. Include a negative control group with no cGAMP stimulation.
-
Incubate the cells for 6 hours at 37°C.[7]
-
-
RNA Extraction and RT-qPCR:
-
After incubation, harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix with primers for IFNB1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IFNB1 mRNA expression.
-
-
Data Analysis:
-
Normalize the IFNB1 expression to the housekeeping gene.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, cGAMP-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Measurement of cGAMP-Induced IFN-β Protein Secretion by ELISA
This protocol describes the quantification of secreted IFN-β protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
All materials from Protocol 1
-
Human IFN-β ELISA kit (e.g., R&D Systems, DY814-05)[6]
-
96-well microplate reader
Procedure:
-
Cell Culture, Seeding, Pre-treatment, and Stimulation:
-
Follow steps 1-3 from Protocol 1.
-
Extend the incubation time after cGAMP stimulation to 18-24 hours to allow for protein secretion.[8]
-
-
Collection of Supernatant:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA:
-
Perform the IFN-β ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Calculate the concentration of IFN-β in each sample from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described in Protocol 1.
-
Protocol 3: High-Throughput Screening using a HEK293T-based IFN-β Promoter-Luciferase Reporter Assay
This protocol is suitable for screening larger numbers of compounds for their ability to inhibit cGAMP-induced STING activation. It utilizes a stable cell line expressing a luciferase reporter gene under the control of the IFN-β promoter.[8][9]
Materials:
-
HEK293T cells stably expressing an IFN-β promoter-luciferase reporter construct (e.g., InvivoGen's HEK-Blue™ ISG cells)[10]
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics
-
This compound
-
2'3'-cGAMP
-
Lipofectamine 3000
-
Opti-MEM
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HEK293T IFN-β reporter cells in a white, opaque 96-well or 384-well plate at an appropriate density to reach 70-80% confluency on the day of the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and add them to the cells. Include vehicle and positive controls.
-
Incubate for 2-4 hours at 37°C.
-
-
cGAMP Stimulation:
-
Prepare and add the cGAMP-Lipofectamine 3000 complex to the wells.
-
Incubate for 18-24 hours at 37°C.[8]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the luciferase signal for each compound concentration relative to the cGAMP-stimulated control.
-
Determine the IC50 values.
-
Conclusion
This compound is a valuable research tool for investigating the role of the STING pathway in health and disease. The protocols provided here offer robust and reproducible methods for characterizing the inhibitory activity of this compound and similar compounds on cGAMP-induced IFN-β production. These assays can be adapted for various research applications, from basic mechanism-of-action studies to high-throughput screening for novel STING pathway modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DNA sensor, cyclic GMP-AMP synthase (cGAS) is essential for induction of IFN beta during Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
Sting-IN-5 solubility and preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sting-IN-5 is a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By targeting STING, this compound modulates the production of pro-inflammatory cytokines and type I interferons, making it a valuable tool for research in immunology, inflammation, and oncology. These application notes provide detailed protocols for the solubilization and preparation of this compound for laboratory use, as well as methodologies for its application in cell-based assays to assess its biological activity.
Compound Information
| Parameter | Value |
| Product Name | This compound |
| Catalog Number | HY-152034 |
| CAS Number | 2920064-17-9 |
| Molecular Formula | C₄₇H₆₇NO₉S₂ |
| Molecular Weight | 854.17 g/mol |
| Biological Activity | STING inhibitor; inhibits LPS-induced nitric oxide (NO) synthesis in macrophages with an IC₅₀ of 1.15 µM. |
Solubility and Preparation of Stock Solutions
The solubility of this compound is a critical factor for its effective use in in vitro and in vivo experiments. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in aqueous-based culture media or buffers.
Table 1: this compound Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 58.54 mM) |
| Ethanol | Insoluble |
| Water | Insoluble |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.854 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.854 mg of compound.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).
Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the STING signaling pathway. The STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. Upon dsDNA binding, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. During this process, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This compound is believed to interfere with this cascade, thereby suppressing the downstream inflammatory response.
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Sting-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral infection or cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response. Sting-IN-5 is a potent synthetic agonist of the STING protein, designed to elicit a strong innate immune activation. This makes it a promising candidate for therapeutic applications, including cancer immunotherapy and as a vaccine adjuvant.
These application notes provide a comprehensive guide for the analysis of immune cells treated with this compound using flow cytometry. The protocols outlined below detail the treatment of immune cells, staining for relevant cell surface and intracellular markers, and analysis of cellular activation and cytokine production.
Principle of Action
This compound is designed to directly bind to and activate the STING protein. This binding induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1][2]
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound.
Table 1: Expected Changes in Immune Cell Population Frequencies after this compound Treatment
| Immune Cell Population | Marker | Expected Change |
| CD4+ T Cells | CD3+CD4+ | Decrease |
| CD8+ T Cells | CD3+CD8+ | Increase |
| B Cells | CD19+ | Decrease |
| Natural Killer (NK) Cells | CD3-CD56+ | Increase |
| Classical Monocytes | CD14++CD16- | Increase in activation markers |
| Dendritic Cells (DCs) | CD11c+HLA-DR+ | Increase in activation markers |
Table 2: Expected Changes in Activation Marker Expression after this compound Treatment
| Immune Cell Type | Activation Marker | Expected Change in MFI |
| CD8+ T Cells | CD69 | Increase |
| CD8+ T Cells | CD25 | Increase |
| Monocytes | CD86 | Increase |
| Monocytes | HLA-DR | Increase |
| Dendritic Cells | CD80 | Increase |
| Dendritic Cells | CD86 | Increase |
Table 3: Expected Intracellular Cytokine Production Profile after this compound Treatment
| Immune Cell Type | Cytokine | Expected % of Positive Cells |
| Monocytes | IFN-β | Increase |
| Monocytes | TNF-α | Increase |
| Dendritic Cells | IFN-β | Increase |
| Dendritic Cells | IL-6 | Increase |
| NK Cells | IFN-γ | Increase |
Mandatory Visualizations
Caption: STING Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Disclaimer: The following protocols are generalized for STING agonists. The optimal concentration of this compound and incubation times should be determined empirically by the end-user.
Protocol 1: Treatment of Human PBMCs with this compound
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well U-bottom plate
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well U-bottom plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations (e.g., a titration from 0.1 µM to 10 µM).
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 6-24 hours in a CO2 incubator at 37°C. The incubation time should be optimized based on the specific markers of interest. For early activation markers like CD69, a shorter incubation of 6 hours may be sufficient. For cytokine production, a longer incubation of 12-24 hours is recommended.
Protocol 2: Flow Cytometry Staining for Cell Surface Markers and Intracellular Cytokines
Materials:
-
This compound treated and control PBMCs from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye (e.g., Ghost Dye™ Violet 510)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD14, CD16, CD19, CD56, CD69, CD86, HLA-DR)
-
Intracellular Fixation & Permeabilization Buffer Set
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-β, TNF-α, IFN-γ)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) - add for the last 4-6 hours of culture for intracellular cytokine analysis.
-
Flow cytometer
Procedure:
-
Protein Transport Inhibition (for intracellular cytokine staining): Add a protein transport inhibitor to the cell cultures for the final 4-6 hours of the incubation period with this compound.
-
Harvest Cells: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Viability Staining: Resuspend the cell pellets in 100 µL of PBS. Add the fixable viability dye according to the manufacturer's instructions and incubate for 20 minutes at 4°C in the dark. Wash the cells with 200 µL of FACS buffer and centrifuge.
-
Surface Marker Staining: Resuspend the cell pellets in 50 µL of FACS buffer containing the cocktail of fluorochrome-conjugated surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 200 µL of FACS buffer to each well and centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Fixation and Permeabilization: Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at room temperature in the dark.
-
Wash: Wash the cells with 200 µL of 1X Permeabilization Buffer and centrifuge.
-
Intracellular Cytokine Staining: Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization Buffer containing the cocktail of fluorochrome-conjugated intracellular cytokine antibodies. Incubate for 30 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with 200 µL of 1X Permeabilization Buffer.
-
Resuspension and Acquisition: Resuspend the final cell pellet in 200 µL of FACS buffer and acquire the samples on a flow cytometer.
Data Analysis:
-
Gate on single, viable cells.
-
Identify major immune cell populations based on their surface marker expression (e.g., T cells, B cells, NK cells, monocytes).
-
Quantify the frequency of each cell population.
-
Analyze the expression of activation markers on specific cell populations by measuring the Median Fluorescence Intensity (MFI).
-
Determine the percentage of cells producing specific intracellular cytokines within each immune cell subset.
References
Application Note: Western Blot Protocol for Detecting STING Inhibition by Sting-IN-5
Audience: Researchers, scientists, and drug development professionals.
Introduction The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum and triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[2][3] This leads to the production of type I interferons and other inflammatory cytokines.[4][5] Chronic activation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making STING an attractive target for therapeutic inhibition.[6] This document provides a detailed protocol for using Western blotting to assess the inhibitory activity of Sting-IN-5, a putative STING inhibitor, by measuring the phosphorylation of key downstream signaling proteins.
STING Signaling Pathway and Point of Inhibition
The diagram below illustrates the cGAS-STING signaling cascade. Cytosolic DNA is first recognized by cGAS, which produces cGAMP. cGAMP then binds to and activates STING. This activation leads to the recruitment and phosphorylation of TBK1, which in turn phosphorylates IRF3.[3][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons. This compound is hypothesized to inhibit STING activation or its downstream signaling capabilities.
Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for STING Inhibition
This protocol details the steps to evaluate the efficacy of this compound in inhibiting STING pathway activation in a human monocytic cell line (THP-1).
1. Materials and Reagents
-
Cell Line: THP-1 (human acute monocytic leukemia cell line).
-
STING Agonist: 2'3'-cGAMP.
-
STING Inhibitor: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8][9]
-
Protein Assay: BCA Protein Assay Kit.[10]
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 1 for recommended antibodies and dilutions.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Table 1: Recommended Primary Antibodies for Western Blot
| Target Protein | Host | Recommended Dilution | Supplier Example |
| Phospho-STING (Ser366) | Rabbit | 1:1000 | Cell Signaling Technology #85735[11], Thermo Fisher PA5-105674[12] |
| STING (Total) | Rabbit | 1:1000 | Cell Signaling Technology #3337[2], Abcam ab252560 |
| Phospho-TBK1 (Ser172) | Rabbit | 1:1000 | Cell Signaling Technology (in kit #16029)[13] |
| TBK1 (Total) | Rabbit | 1:1000 | Cell Signaling Technology (in kit #16029)[13] |
| Phospho-IRF3 (Ser396) | Rabbit | 1:1000 | Cell Signaling Technology (in kit #16029)[13] |
| IRF3 (Total) | Rabbit | 1:1000 | Cell Signaling Technology (in kit #16029)[13] |
| GAPDH or β-Actin | Mouse/Rabbit | 1:1000 - 1:5000 | Various Suppliers |
2. Experimental Workflow
The diagram below outlines the major steps of the experimental procedure.
Caption: Experimental workflow for assessing STING inhibition via Western blot.
3. Detailed Methodology
a. Cell Culture and Treatment
-
Culture THP-1 cells according to standard protocols.
-
Seed cells in a multi-well plate at a density that allows for sufficient protein extraction.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Stimulate the cells with a pre-determined optimal concentration of 2'3'-cGAMP for 1-3 hours to activate the STING pathway. Include an unstimulated, vehicle-treated control.
b. Cell Lysis and Protein Quantification
-
After treatment, wash the cells once with ice-cold PBS.[10]
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors directly to the well.[9][14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes.[14]
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10][14]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay.[10]
c. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
d. Immunoblotting and Detection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STING, see Table 1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.
4. Data Analysis and Expected Results
The primary endpoint is the reduction in the phosphorylation of STING, TBK1, and IRF3 in cells treated with this compound compared to cGAMP-stimulated controls.
-
Densitometry: Quantify the band intensity for each phosphorylated protein and its corresponding total protein, as well as the loading control (e.g., GAPDH).
-
Normalization: Normalize the phosphorylated protein signal to the total protein signal to account for any differences in total protein levels. Further normalize this ratio to the loading control.
-
IC50 Determination: Plot the normalized signal against the log concentration of this compound. Use non-linear regression to fit the data and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit the phosphorylation signal by 50%.[16][17]
Table 2: Representative Quantitative Data of STING Pathway Inhibition
| Treatment Group | This compound (µM) | Relative p-STING/STING Ratio | Relative p-TBK1/TBK1 Ratio | Relative p-IRF3/IRF3 Ratio |
| Unstimulated Control | 0 | 0.05 | 0.08 | 0.03 |
| Stimulated Control | 0 | 1.00 | 1.00 | 1.00 |
| Test Group 1 | 0.1 | 0.85 | 0.88 | 0.90 |
| Test Group 2 | 1 | 0.52 | 0.55 | 0.60 |
| Test Group 3 | 10 | 0.15 | 0.18 | 0.22 |
| Test Group 4 | 100 | 0.06 | 0.09 | 0.11 |
Note: Data are hypothetical and for illustrative purposes. Values are normalized to the "Stimulated Control" group.
This Western blot protocol provides a robust method for quantifying the inhibitory effect of compounds like this compound on the STING signaling pathway.[18] By measuring the phosphorylation status of key downstream effectors, researchers can effectively determine the potency (IC50) and mechanism of action of novel STING inhibitors, aiding in the development of new therapeutics for STING-driven diseases.
References
- 1. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Antibody | Cell Signaling Technology [cellsignal.com]
- 3. embopress.org [embopress.org]
- 4. STING Polyclonal Antibody (PA5-23381) [thermofisher.com]
- 5. STING in Innate Immunity and Cancer: What’s the Buzz About? [novusbio.com]
- 6. (337ag) Sting-Pathway Inhibition to Treat Sting-Associated Inflammatory Conditions | AIChE [proceedings.aiche.org]
- 7. researchgate.net [researchgate.net]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. origene.com [origene.com]
- 11. Phospho-STING (Ser366) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-STING (Ser366) Polyclonal Antibody (PA5-105674) [thermofisher.com]
- 13. Mouse-Reactive STING Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sting-IN-5 Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Sting-IN-5, a hypothetical inhibitor of the STING (Stimulator of Interferon Genes) protein. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experiments.
Troubleshooting Guide
This guide is designed to help you navigate common issues and unexpected results when using this compound in your experiments.
Q1: My cells are showing high levels of toxicity even at low concentrations of this compound. Is this an expected on-target effect?
A1: While high concentrations of any compound can induce cytotoxicity, significant cell death at concentrations expected to be specific for STING inhibition may indicate an off-target effect.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration 50 (CC50): Perform a dose-response experiment to determine the CC50 of this compound in your specific cell line. This will help you distinguish between targeted inhibition and general cytotoxicity.
-
Use a Less Sensitive Cell Line: If possible, test this compound in a cell line known to be less sensitive to cytotoxic agents to see if the effect persists.
-
Assess Apoptosis and Necrosis: Use assays such as Annexin V/PI staining to determine the mechanism of cell death. Off-target effects can sometimes trigger specific cell death pathways.
-
Compare with Known STING Inhibitors: Benchmark the cytotoxicity of this compound against other known STING inhibitors with published cytotoxicity profiles.
Q2: I'm observing inhibition of downstream STING signaling, but I'm also seeing unexpected changes in other signaling pathways. How can I confirm the specificity of this compound?
A2: Unexpected changes in unrelated signaling pathways are a strong indicator of off-target effects. Validating the specificity of your inhibitor is crucial.
Troubleshooting Steps:
-
Perform a Kinome Scan: A kinome scan will profile the activity of this compound against a broad panel of kinases. This is a common source of off-target effects for small molecule inhibitors.
-
Cellular Thermal Shift Assay (CETSA): CETSA can confirm direct binding of this compound to STING in a cellular context.[1][2] A lack of a thermal shift for other proteins suggests higher specificity.
-
Use STING Knockout/Knockdown Cells: The inhibitory effects of this compound should be absent in cells lacking the STING protein. This is a critical control to demonstrate on-target activity.
-
Rescue Experiments: If possible, overexpressing STING in your cells might rescue the inhibitory phenotype, further confirming on-target action.
Q3: The inhibitory effect of this compound is not consistent across different cell lines. What could be the reason?
A3: Discrepancies in inhibitor efficacy across different cell lines can be due to several factors, including off-target effects that are cell-type specific.
Troubleshooting Steps:
-
Check STING Expression Levels: Verify that the STING protein is expressed at comparable levels in the cell lines you are using.
-
Consider Compound Metabolism: Different cell lines can metabolize compounds at different rates. Consider performing a time-course experiment to see if the inhibitory effect changes over time.
-
Assess Off-Target Expression: If you have identified potential off-targets (e.g., from a kinome scan), check their expression levels in the different cell lines. A high expression of an off-target in a particular cell line could explain the anomalous results.
-
Control for Transporter Proteins: Overexpression of efflux pumps like MDR1 in certain cell lines can reduce the intracellular concentration of your inhibitor.
Frequently Asked Questions (FAQs)
Q: What are the most common off-target effects of small molecule inhibitors like this compound?
A: The most common off-target effects for small molecule inhibitors include binding to other kinases, interacting with other nucleotide-binding proteins, and general cytotoxicity due to membrane disruption or mitochondrial toxicity.
Q: How can I be sure that the phenotype I observe is due to STING inhibition and not an off-target effect?
A: The gold standard for attributing a phenotype to on-target activity is the use of genetic controls. The phenotype observed with this compound treatment should be mimicked by STING knockout or knockdown and should be absent in STING-deficient cells.
Q: What is a good starting concentration for my experiments with this compound?
A: A good starting point is to use a concentration that is 10- to 100-fold above the biochemical IC50 for STING, but well below the CC50 in your cell line of interest. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q: Can off-target effects be beneficial?
A: While "off-target" often has a negative connotation, in some cases, these effects can have unintended therapeutic benefits (polypharmacology). However, for basic research aimed at understanding the specific role of STING, off-target effects are a confounding factor that needs to be carefully controlled and characterized.
Quantitative Data Summary
The following tables summarize key quantitative data for characterizing the on- and off-target effects of STING inhibitors. Data for the hypothetical this compound is provided for illustrative purposes, alongside published data for known STING inhibitors.
Table 1: Potency and Cytotoxicity of STING Inhibitors
| Compound | Target IC50 (nM) | Cell Line | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| This compound (Hypothetical) | 75 | THP-1 | >25 | >333 |
| HEK293T | 18 | 240 | ||
| SN-011 [3] | 502.8 (human) | HFFs | >20 | >40 |
| 127.5 (mouse) | BMDMs | >20 | >157 | |
| H-151 [3] | 134.4 (human) | HFFs | Not reported | Not applicable |
| 138 (mouse) | MEFs | Not reported | Not applicable |
Table 2: Representative Kinome Scan Data for a Hypothetical STING Inhibitor (this compound)
Data is illustrative and represents a common format for reporting kinome scan results.
| Kinase Target | % Inhibition @ 1 µM |
| STING (On-Target) | 98% |
| MARK1 | 85% |
| MARK2 | 82% |
| NUAK1 | 75% |
| BRSK2 | 71% |
| SIK2 | 65% |
| MELK | 58% |
| Other 300+ kinases | <50% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol[1][2][4]
Objective: To confirm direct target engagement of this compound with the STING protein in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: After treatment, harvest the cells and resuspend them in a protein-free buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble STING protein by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and binding.
Western Blot Protocol for STING Pathway Analysis[5][6][7]
Objective: To assess the effect of this compound on the activation of the STING signaling pathway.
Methodology:
-
Cell Lysis: After treatment with this compound and a STING agonist (e.g., cGAMP), wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.
Quantitative PCR (qPCR) for Downstream Gene Expression[8][9][10]
Objective: To measure the effect of this compound on the transcription of STING-dependent genes.
Methodology:
-
RNA Extraction: Following treatment, extract total RNA from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the qPCR in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
MTT Cytotoxicity Assay Protocol[11][12][13][14][15]
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the CC50 value.
Visualizations
STING Signaling Pathway and Inhibition by this compound
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Assessment
Caption: A workflow for systematically assessing potential off-target effects.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. childrenshospital.org [childrenshospital.org]
How to improve Sting-IN-5 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of STING-IN-5 in cell culture media and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (also referred to as STING modulator-5) is a potent antagonist of the STING (Stimulator of Interferon Genes) protein. It binds to the C-terminal domain of human STING, inhibiting its signaling pathway.[1] Due to its critical role in the innate immune system, STING is a target for therapeutic development in various diseases, and this compound is a valuable tool for this research.[2]
Below is a summary of its key properties based on available data.
| Property | Value | Reference |
| Catalog Number | HY-148643 | [1][3] |
| CAS Number | 2305940-22-9 | [1][3] |
| Molecular Formula | C₄₃H₄₅F₄N₁₁O₅ | [3] |
| Molecular Weight | 871.88 g/mol | [3] |
| Target | STING | [3] |
| pIC50 (hSTING CTD) | 9.5 | [3] |
| pIC50 (THP-1 cells) | 8.9 | [3] |
| pIC50 (PBMCs) | 8.1 | [3] |
Q2: What are the common stability issues with small molecules like this compound in cell culture?
Small molecules, particularly those with poor water solubility (hydrophobic compounds), can face several stability challenges in aqueous environments like cell culture media. These include:
-
Precipitation: The compound may fall out of solution, especially when a concentrated stock in an organic solvent (like DMSO) is diluted into the aqueous culture medium. This leads to a lower effective concentration and high variability in experiments.
-
Chemical Degradation: Components of the cell culture media, such as reactive oxygen species, enzymes present in serum, or changes in pH, can lead to the chemical breakdown of the compound over time.[4] Light exposure can also degrade sensitive molecules.[4]
-
Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of labware (e.g., flasks, plates, pipette tips), reducing the actual concentration available to the cells.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintaining the integrity of this compound. The following guidelines are based on general recommendations for similar chemical compounds.[5][6][7]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
Issue 1: I'm observing inconsistent or no activity of this compound in my cell-based assays.
This is a common problem that can often be traced back to the compound's stability and concentration in the cell culture medium.
Possible Causes and Solutions:
-
Precipitation upon dilution:
-
Troubleshooting: Visually inspect the media for any cloudiness or precipitate after adding this compound. You can also centrifuge a sample of the media and check for a pellet.
-
Solution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of media. Instead, perform a serial dilution, first into a smaller volume of media or PBS, and then add this intermediate dilution to your final culture volume.[5]
-
Pre-warming: Warm both the stock solution and the cell culture media to 37°C before mixing to improve solubility.[8]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is below 0.5% to minimize both solubility issues and cell toxicity.[6]
-
Use of a Surfactant: For particularly difficult compounds, a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can be used in the final media preparation to help maintain solubility. However, this should be tested for effects on your specific cell line and assay.
-
-
-
Chemical Degradation:
-
Troubleshooting: If the compound's activity decreases over the course of a long-term experiment (e.g., >24 hours), chemical degradation may be the cause.
-
Solution:
-
Fresh Media Preparation: Prepare fresh media with this compound for each experiment and use it immediately.
-
Media Changes: For longer incubations, consider replacing the media with freshly prepared this compound containing media every 24-48 hours.
-
Serum-Free Media: If your experiment allows, consider using serum-free media during the treatment period, as serum can contain enzymes that may degrade the compound. If serum is required, heat-inactivated serum may be a better option.
-
Protect from Light: Prepare and store media containing this compound in amber tubes or wrap containers in foil to protect it from light-induced degradation.[4]
-
-
-
Adsorption to Plastics:
-
Troubleshooting: This is difficult to directly measure but can be a source of variability.
-
Solution:
-
Use Low-Binding Plastics: Whenever possible, use labware specifically designed for low protein/compound binding.
-
Pre-treatment of Plastics: Pre-incubating plates with media containing a small amount of bovine serum albumin (BSA) can sometimes help to block non-specific binding sites on the plastic. This should be validated for your specific assay.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions to maximize solubility and stability.
Materials:
-
This compound powder (e.g., MCE, HY-148643)
-
Anhydrous, sterile DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[9]
-
Based on the molecular weight of 871.88 g/mol , weigh out the desired amount of this compound. For example, to make 1 mL of a 10 mM stock, you would need 8.72 mg.
-
Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in low-binding tubes.
-
Store the aliquots at -80°C for up to 6 months.[6]
-
-
Prepare a Working Solution in Cell Culture Medium (Example for a final concentration of 1 µM):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Warm your cell culture medium to 37°C.
-
Stepwise Dilution:
-
First, prepare an intermediate dilution. For example, add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium to get a 10 µM solution. Mix gently by pipetting.
-
Then, add the required volume of this 10 µM intermediate solution to your cell culture plates. For instance, to achieve a final concentration of 1 µM in a well containing 1 mL of media, you would add 100 µL of the 10 µM solution.
-
-
Use the prepared working solution immediately. Do not store diluted aqueous solutions of this compound.
-
Always include a vehicle control in your experiments (media with the same final concentration of DMSO).
-
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Stimulator of Interferon Genes (STING): A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. manuals.plus [manuals.plus]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Sting-IN-5 Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Sting-IN-5, its poor solubility in aqueous solutions presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility an issue?
A1: this compound is a modulator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. Like many small molecule inhibitors, this compound is a lipophilic compound, meaning it has poor water solubility. This inherent chemical property can lead to precipitation when preparing solutions for in vitro and in vivo experiments, affecting the accuracy and reproducibility of results.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility and stability of the compound.
Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue known as "DMSO crash-out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To mitigate this, it is essential to follow a careful dilution protocol. A general recommendation is to add the DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxic effects.[1] Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[1][2]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution.
Cause: Rapid change in solvent polarity leading to the compound exceeding its solubility limit in the aqueous solution.
Solutions:
-
Optimize Dilution Technique:
-
Warm the aqueous buffer or medium to 37°C before adding the DMSO stock.
-
Add the DMSO stock solution drop-by-drop to the vortexing or rapidly stirring aqueous solution. This helps to disperse the compound quickly.
-
Avoid adding the aqueous solution to the DMSO stock, as this can exacerbate precipitation.
-
-
Use a Surfactant:
-
Non-ionic surfactants like Tween 80 can help to maintain the solubility of lipophilic compounds in aqueous solutions by forming micelles.[3][4][5]
-
Prepare the final working solution in a buffer containing a low concentration of Tween 80 (e.g., 0.01-0.1%). It is important to test the compatibility of the surfactant with your experimental system.
-
-
Employ a Co-solvent System (for in vivo studies):
-
For animal studies, a co-solvent system can be used to improve solubility. A common formulation for poorly soluble STING inhibitors includes a mixture of DMSO, PEG300, Tween 80, and saline.
-
Issue: Inconsistent experimental results.
Cause: Inaccurate concentration of the active compound due to partial precipitation.
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should not be used.
-
Sonication: Mild sonication of the final diluted solution in a water bath for a short period can sometimes help to redissolve small amounts of precipitate. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your DMSO stock immediately before use. Avoid storing diluted aqueous solutions of this compound.
Quantitative Data Summary
The following tables provide solubility information for this compound and other relevant STING modulators. This data is intended to serve as a guideline; for batch-specific data, please refer to the Certificate of Analysis provided by the manufacturer.
Table 1: Solubility of STING Modulators in Organic Solvents
| Compound | Solvent | Solubility |
| STING modulator-5 | DMSO | Information not publicly available; assumed to be similar to other STING modulators |
| STING Agonist 23 | DMSO | ~14 mg/mL |
| STING Agonist 23 | Dimethyl formamide | ~16 mg/mL |
| C53 (STING Agonist-12) | DMSO | ~2 mg/mL |
| C53 (STING Agonist-12) | Dimethyl formamide | ~1 mg/mL |
| STING inhibitor C-178 | DMSO | 32 mg/mL (99.29 mM) |
| STING agonist-3 | DMSO | 41.67 mg/mL (55.50 mM; requires sonication) |
Data compiled from publicly available product datasheets.[1][6][7][8]
Table 2: Recommended Maximum DMSO Concentrations for Cell-Based Assays
| Cell Type | Maximum Recommended DMSO Concentration | Notes |
| Most cell lines | 0.5% (v/v) | Generally well-tolerated. |
| Sensitive/Primary cells | ≤ 0.1% (v/v) | A dose-response curve for DMSO toxicity is recommended. |
| Some robust cell lines | 1% (v/v) | May be acceptable, but requires validation. |
General recommendations based on cell culture best practices.[1][2][8]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Prepare Stock Solution:
-
Allow the vial of solid this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a room temperature water bath can be used.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilution (Optional):
-
Depending on the final desired concentration, it may be beneficial to prepare an intermediate dilution of the stock solution in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Pre-warm your cell culture medium or desired aqueous buffer (e.g., PBS) to 37°C.
-
Place the appropriate volume of the pre-warmed aqueous solution in a sterile tube.
-
While vigorously vortexing the aqueous solution, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration in your working solution is within the tolerated range for your cell line (typically ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Surfactant Tween 80 Enhances Biodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sting-IN-5 (STING Modulator-5)
Welcome to the technical support center for Sting-IN-5, a modulator of the STIMULATOR of interferon genes (STING) pathway. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals minimize potential toxicity during long-term cell culture experiments.
Important Note: Recent findings identify this compound (also known as STING modulator-5) as a STING antagonist . This is a critical distinction, as its effects in cell culture will differ significantly from those of STING agonists. This guide is tailored to address potential issues arising from the inhibition of the STING pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a STING modulator that functions as an antagonist. It has been shown to antagonize STING in peripheral blood mononuclear cells (PBMCs) and THP-1 cells.[1][2] It binds to the C-terminal domain of human STING.[1]
Q2: What are the potential reasons for observing cell toxicity in my long-term culture with this compound?
A2: While direct, extensive long-term toxicity data for this compound is not yet widely published, potential reasons for observing cell toxicity when using a STING antagonist could include:
-
On-target effects of STING inhibition: The STING pathway is involved in cellular homeostasis, including regulation of cell proliferation and chromosomal stability.[3] Prolonged inhibition of this pathway may disrupt these normal cellular processes.
-
Off-target effects: Like any small molecule, this compound may have off-target effects that could contribute to cytotoxicity.[4]
-
Compound stability and degradation: The stability of this compound in your specific cell culture medium and conditions over time is a factor. Degradation products could potentially be more toxic than the parent compound.
-
Cell-type specific sensitivity: Different cell lines may have varying levels of dependence on basal STING signaling for survival and proliferation, making some more susceptible to STING inhibition.
Q3: What are the expected consequences of long-term STING pathway inhibition?
A3: Long-term inhibition of the STING pathway could potentially lead to:
-
Increased susceptibility to viral or bacterial contamination in culture due to a dampened innate immune response.
-
Alterations in cell proliferation rates.[3]
-
Changes in the secretion of baseline levels of cytokines and chemokines that may be regulated by STING.
-
Potential for increased chromosomal instability in some cell types.[3]
Q4: How can I differentiate between apoptosis and pyroptosis in my cell culture?
A4: While STING activation is known to induce apoptosis and pyroptosis, it is less clear if STING inhibition would directly cause these effects. However, if you are observing cell death and wish to characterize it, you can use the following methods:
-
Apoptosis: Can be detected using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[5] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Pyroptosis: Characterized by the activation of caspases that cleave gasdermin proteins, leading to pore formation in the cell membrane and cell lysis.[6][7][8] This can be measured by detecting the release of lactate dehydrogenase (LDH) into the culture supernatant or by Western blotting for cleaved gasdermin D.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased cell death observed after prolonged incubation with this compound. | 1. Concentration too high: The concentration of this compound may be cytotoxic for your specific cell line over long exposure times. 2. Compound instability: The compound may be degrading in the culture medium, leading to the accumulation of toxic byproducts. 3. Off-target effects: The observed toxicity may not be related to STING inhibition. | 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use a concentration well below the cytotoxic range for long-term experiments. 2. Replenish media and compound frequently: Change the cell culture media and re-add fresh this compound every 24-48 hours to ensure a stable concentration and remove potential toxic metabolites. 3. Use a lower, non-toxic concentration: If possible, use the lowest effective concentration of this compound that still achieves the desired level of STING inhibition. |
| Unexpected changes in cell morphology or growth rate. | 1. On-target effects of STING inhibition: Prolonged blockade of the STING pathway may alter normal cell cycle progression or morphology.[3] 2. Selection pressure: The compound may be selecting for a subpopulation of cells that is resistant to its effects. | 1. Monitor cell health regularly: Closely observe cell morphology using microscopy. Perform growth curves at different concentrations of this compound to quantify its effect on proliferation. 2. Characterize the cell population: If significant changes are observed, consider re-evaluating the expression of key markers in your cell population to check for phenotypic drift. |
| Contamination in long-term cultures. | Suppressed innate immune signaling: As a STING antagonist, this compound will dampen a key pathway of the innate immune system, potentially making your cultures more susceptible to microbial contamination. | Maintain stringent aseptic technique: Be extra vigilant with sterile handling procedures. Consider using penicillin-streptomycin in your culture medium if not already in use and if it does not interfere with your experimental endpoints. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Antagonistic Activity (pIC50) | THP-1 | 8.9 | [1][2] |
| Antagonistic Activity (pIC50) | PBMCs | 8.1 | [1][2] |
| Binding Potency to STING CTD (pIC50) | N/A (FRET Assay) | 9.5 | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is a general guideline for determining the cytotoxic concentration of this compound in your cell line of interest.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed your cells in a 96-well plate at a density appropriate for a 48-72 hour viability assay and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in your highest this compound dilution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). For long-term toxicity assessment, you may need to replenish the medium and compound every 24-48 hours.
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
After the incubation with MTT, add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Culture your cells with the desired concentration of this compound for the intended duration. Include positive and negative controls for apoptosis.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: STING Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting decision tree for this compound induced toxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Warns Consumers to Avoid Certain Topical Pain Relief Products Due to Potential for Dangerous Health Effects | FDA [fda.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svn.bmj.com [svn.bmj.com]
- 7. STING mediates microglial pyroptosis via interaction with NLRP3 in cerebral ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of STING-IN-5 and Other Small Molecule STING Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the small molecule STING inhibitor, STING-IN-5, and other related compounds in in vivo studies. Due to the limited availability of specific data for this compound, this guide incorporates methodologies and data from other well-characterized STING inhibitors, such as STING-IN-8 and H-151, to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small molecule STING inhibitors like this compound?
A1: Small molecule STING inhibitors are designed to block the activation of the STING (Stimulator of Interferon Genes) protein. STING is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING translocates from the endoplasmic reticulum and triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines. Inhibitors like STING-IN-8 and the covalent inhibitor C-178 can block these downstream signaling events, such as the phosphorylation of TBK1 and IRF3, thereby suppressing the inflammatory response.[1][2] Some inhibitors, such as H-151, function by preventing the palmitoylation of STING, a crucial step for its activation.[3][4]
Q2: What are the common challenges in delivering STING inhibitors in vivo?
A2: Like many small molecule kinase inhibitors, STING inhibitors often exhibit poor aqueous solubility.[5] This presents a significant hurdle for in vivo delivery, requiring specialized vehicle formulations to achieve and maintain solubility for administration. Additionally, the chosen delivery route, such as intraperitoneal (IP) injection, carries an inherent risk of misinjection into the gut or adipose tissue, which can lead to variability in experimental results.[6][7] Ensuring the compound reaches the target tissue at a sufficient concentration to exert its inhibitory effect without causing systemic toxicity is a key challenge.
Q3: Are there species-specific differences in STING inhibitor activity?
A3: Yes, significant species-specific differences have been observed. For instance, the inhibitor C-178 is potent against mouse STING but does not appreciably affect human STING.[2] Conversely, STING-IN-8 has shown potent inhibitory activity against both human and mouse STING.[1] It is crucial to verify the activity of your specific inhibitor against the STING protein of the animal model you are using.
Troubleshooting Guide
Problem 1: Compound Precipitation in Formulation Vehicle
Q: My STING inhibitor is precipitating out of the vehicle solution during or after preparation. What can I do?
A: This is a common issue stemming from the low aqueous solubility of many small molecule inhibitors.
-
Sequential Mixing: Ensure you are adding the vehicle components in the correct order. For vehicles containing DMSO, PEG300, Tween 80, and an aqueous component (saline or PBS), the recommended procedure is to first dissolve the compound in DMSO, then add PEG300 and mix, followed by Tween 80 and mixing, and finally, add the aqueous saline or PBS solution.[8][9]
-
Sonication/Warming: Gentle warming or sonication can help dissolve the compound initially in DMSO and maintain solubility as other components are added.[8] However, be cautious with temperature to avoid compound degradation.
-
Adjust Vehicle Ratios: If precipitation persists, you may need to adjust the vehicle composition. Increasing the percentage of co-solvents like PEG300 or surfactants like Tween 80 can improve solubility. However, be mindful of the potential for vehicle toxicity. It is generally recommended to keep the final DMSO concentration as low as possible.[10]
-
Check Solubility Limits: Verify the maximum solubility of your specific inhibitor in the chosen vehicle. You may be attempting to create a solution that is too concentrated.
Problem 2: High Variability in Experimental Readouts Between Animals
Q: I am observing significant variability in the efficacy of my STING inhibitor across different animals in the same treatment group. What could be the cause?
A: High variability often points to issues with compound administration, particularly with intraperitoneal (IP) injections.
-
Misinjection: IP injections have a reported misinjection rate of 10-20% or even higher, where the compound is inadvertently delivered into the cecum, subcutaneous tissue, or abdominal fat instead of the peritoneal cavity.[6] This leads to altered absorption and bioavailability.
-
Improving IP Injection Technique:
-
Proper Restraint: Ensure the mouse is properly restrained with its head tilted slightly lower than its hindquarters to allow abdominal organs to shift away from the injection site.[11]
-
Needle Placement: Inject into the lower right quadrant of the abdomen to avoid the cecum, although its position can be variable.[6]
-
Aspiration: After inserting the needle, gently pull back on the plunger. If you aspirate any fluid (yellow indicating urine, green/brown indicating intestinal contents) or blood, discard the syringe and re-attempt with a fresh preparation at a different site.[11]
-
-
Consider Alternative Routes: If variability remains high, consider alternative administration routes if feasible for your experimental model, such as oral gavage or subcutaneous injection, which may offer more consistent absorption.
Problem 3: No Observed In Vivo Efficacy
Q: I have successfully formulated and administered the STING inhibitor, but I am not seeing the expected biological effect (e.g., reduction in inflammatory cytokines). What should I investigate?
A: A lack of efficacy can be due to several factors, from the compound itself to the experimental design.
-
Pharmacokinetics and Dose: The administered dose may be insufficient to reach a therapeutic concentration in the target tissue. The provided 10 mg/kg dose for STING-IN-8 is a starting point.[1] You may need to perform a dose-response study to determine the optimal dose for your model.
-
Target Engagement: Confirm that the inhibitor is reaching its target. While direct measurement can be complex, you can assess downstream pharmacodynamic markers. For example, after stimulating with a STING agonist, check for the inhibition of TBK1 or IRF3 phosphorylation in relevant tissues or cells (e.g., splenocytes, peritoneal macrophages) from treated animals.[2]
-
Compound Stability: Ensure your compound is stable in the formulation and under your storage conditions. Prepare fresh formulations for each experiment to avoid degradation. The mixed solution for C-178, for instance, is recommended for immediate use.[9]
-
Model-Specific Biology: The role of STING may be different in your specific disease model than anticipated. Confirm that STING activation is indeed a key driver of the pathology you are studying.
Problem 4: Signs of Toxicity in Treated Animals
Q: My mice are showing signs of distress (e.g., weight loss, ruffled fur, lethargy) after inhibitor administration. How can I determine if it's the compound or the vehicle?
A: It is crucial to distinguish between compound- and vehicle-induced toxicity.
-
Vehicle Control Group: Always include a control group that receives the vehicle alone, administered at the same volume and frequency as the treatment group. This is the most direct way to assess vehicle toxicity.[10]
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Vehicle Composition: High concentrations of DMSO or other organic solvents can be toxic. If the vehicle control group shows signs of toxicity, reformulate to reduce the percentage of these components.
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Maximum Tolerated Dose (MTD): If toxicity is observed in the treatment group but not the vehicle group, you may be exceeding the MTD of the STING inhibitor. A formal MTD study, where escalating doses are administered to small groups of animals to observe for adverse effects, may be necessary.
Quantitative Data Summary
The following tables summarize formulation and dosing information for selected small molecule STING inhibitors based on available data.
Table 1: In Vivo Formulation Vehicles for STING Inhibitors
| Component | STING-IN-8 Formulation[1] | H-151 Formulation[3] | C-178 Formulation[9] | General Kinase Inhibitor Vehicle[1] |
| Solvent | DMSO | 10% Tween-80 | 5% DMSO | 5% DMSO |
| Co-Solvent | 30% PEG300 | - | 40% PEG300 | 30% PEG300 |
| Surfactant | 5% Tween 80 | - | 5% Tween 80 | 5% Tween 80 |
| Aqueous Base | 60% Saline/PBS | 90% PBS | 50% ddH₂O | 60% Saline |
Table 2: Example In Vivo Dosages and Administration Routes for STING Inhibitors
| Inhibitor | Species | Dose | Route | Study Context | Reference |
| STING-IN-8 | Mouse | 10 mg/kg (daily) | Intraperitoneal (i.p.) | Suppression of inflammatory cytokines | [1] |
| H-151 | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Intestinal ischemia-reperfusion injury | [3] |
| H-151 | Mouse | 750 nmol (~0.42 mg) | Intraperitoneal (i.p.) | Myocardial infarction model | [4][12] |
| H-151 | Mouse | 1.0 mM (2 µL) | Intravitreal | Choroidal neovascularization model | [13] |
Experimental Protocols
Protocol 1: Preparation of STING-IN-8 for Intraperitoneal Injection
This protocol is based on the formulation provided for STING-IN-8 and is a common vehicle for poorly soluble small molecules.[1]
Materials:
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STING-IN-8 powder
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Dimethyl sulfoxide (DMSO), sterile, injectable grade
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Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Calculate Required Volumes:
-
Determine the desired final concentration of the dosing solution. For a 10 mg/kg dose in a mouse weighing 25 g, with a dosing volume of 100 µL (0.1 mL), the required concentration is 2.5 mg/mL.
-
Concentration (mg/mL) = [Dose (mg/kg) * Weight (kg)] / Volume (mL)
-
Concentration = [10 mg/kg * 0.025 kg] / 0.1 mL = 2.5 mg/mL
-
-
Prepare the Stock Solution in DMSO:
-
Weigh the required amount of STING-IN-8 powder.
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Dissolve the powder in the calculated volume of DMSO to create a concentrated stock solution. For example, to make a 50 mg/mL stock, dissolve 50 mg of STING-IN-8 in 1 mL of DMSO. Use gentle vortexing or sonication if needed.
-
-
Prepare the Final Dosing Solution (Example for 1 mL):
-
This protocol uses the vehicle composition: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline.
-
In a sterile tube, add 50 µL of the STING-IN-8/DMSO stock solution (assuming a 50 mg/mL stock to get a final concentration of 2.5 mg/mL).
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Add 300 µL of PEG300 . Mix thoroughly by vortexing or pipetting until the solution is clear.
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Add 50 µL of Tween 80 . Mix thoroughly again until the solution is homogeneous.
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Add 600 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly one final time.
-
-
Administration:
-
The solution should be clear and prepared fresh before each use.
-
Administer the calculated volume (e.g., 100 µL for a 25 g mouse) via intraperitoneal injection.
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Prepare the vehicle control by following the same procedure but using pure DMSO instead of the STING-IN-8/DMSO stock.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.
Caption: General experimental workflow for in vivo studies with STING inhibitors.
Caption: A decision tree for troubleshooting common issues in in vivo STING inhibitor experiments.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. glpbio.com [glpbio.com]
- 13. H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to STING Agonists in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to STING agonists in cancer cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for STING agonists in cancer therapy?
A1: STING (Stimulator of Interferon Genes) agonists are designed to activate the cGAS-STING pathway, a critical component of the innate immune system.[1][2] In cancer, this pathway can be triggered by the presence of cytosolic DNA from tumor cells.[3] Activation of STING, an endoplasmic reticulum-associated protein, initiates a signaling cascade that leads to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[4][5][6] This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment, leading to an anti-tumor immune response.[7][8][9][10]
Q2: My cancer cell line is not responding to the STING agonist. What are the potential reasons?
A2: Lack of response to a STING agonist can stem from several factors:
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Low or absent STING expression: Many cancer cell lines downregulate or completely lose STING expression as a mechanism of immune evasion.[3][7][9][11]
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Defects in the cGAS-STING pathway: Mutations or epigenetic silencing of key pathway components, such as cGAS, TBK1, or IRF3, can render the pathway non-functional.[3]
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Activation of negative regulatory pathways: STING activation can paradoxically upregulate immunosuppressive molecules like PD-L1, creating a negative feedback loop that dampens the anti-tumor response.[3]
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Cell-autonomous resistance: In some cancer cells, STING signaling can promote proliferation and drug resistance through pathways independent of the immune response, such as the AMPK-mTOR pathway.[12]
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Experimental conditions: Suboptimal drug concentration, delivery method, or incubation time can lead to a lack of observable effect.
Q3: How can I determine if my cell line expresses functional STING?
A3: You can assess STING expression and functionality through several methods:
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Western Blot: To detect the presence of the STING protein.
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RT-qPCR: To measure the mRNA expression levels of TMEM173 (the gene encoding STING) and downstream target genes like IFNB1, CXCL10, and CCL5.
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Immunofluorescence: To visualize the subcellular localization of STING.
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Functional Assays: Treat cells with a known STING agonist (e.g., cGAMP) and measure downstream readouts such as:
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Phosphorylation of STING, TBK1, and IRF3 by Western Blot.
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Type I interferon production in the supernatant by ELISA or a reporter cell line.
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Upregulation of interferon-stimulated genes (ISGs) by RT-qPCR.
-
Troubleshooting Guides
Problem 1: No or low induction of Type I interferons after STING agonist treatment.
| Possible Cause | Troubleshooting Step |
| Low or absent STING/cGAS expression | - Verify STING and cGAS protein and mRNA expression levels using Western Blot and RT-qPCR. - If expression is low, consider using a cell line known to have a functional STING pathway as a positive control. - Explore strategies to upregulate STING expression, such as treatment with demethylating agents.[7] |
| Defective downstream signaling | - Assess the phosphorylation status of key signaling molecules (STING, TBK1, IRF3) post-treatment via Western Blot. - Sequence key genes in the pathway (cGAS, TMEM173, TBK1, IRF3) to check for inactivating mutations. |
| Suboptimal agonist concentration or delivery | - Perform a dose-response curve to determine the optimal concentration of the STING agonist for your cell line. - If using a charged agonist like cGAMP, ensure proper intracellular delivery using a suitable transfection reagent, as it does not readily cross the cell membrane. |
| Incorrect timing of measurement | - Perform a time-course experiment to identify the peak of Type I IFN production, which can vary between cell lines. |
Problem 2: Initial response to STING agonist followed by the development of resistance.
| Possible Cause | Troubleshooting Step |
| Upregulation of immune checkpoints (e.g., PD-L1) | - Measure PD-L1 expression on cancer cells by flow cytometry or Western Blot after STING agonist treatment. - Test a combination therapy with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody).[8] |
| Induction of immunosuppressive cytokines (e.g., IL-35) | - Measure the levels of known immunosuppressive cytokines in the cell culture supernatant by ELISA. - If a specific cytokine is upregulated, consider using a neutralizing antibody to block its effect in a combination treatment.[13] |
| Activation of pro-survival pathways | - Investigate the activation of pro-survival signaling pathways (e.g., NF-κB, mTOR) following STING agonist treatment.[12] - Consider co-treatment with inhibitors of these pathways. |
| Epigenetic silencing of STING pathway components | - Assess the methylation status of the TMEM173 promoter. - Treat cells with demethylating agents (e.g., decitabine) to see if responsiveness to the STING agonist can be restored.[7] |
Quantitative Data Summary
Table 1: Efficacy of STING Agonists in Preclinical Models
| STING Agonist | Cancer Model | Key Findings | Reference |
| ADU S-100 | B16.F10 Melanoma | Intratumoral administration slowed tumor growth, increased CD8+ T cell and DC infiltration, and induced tertiary lymphoid structure formation. | [14] |
| diABZI | Breast Cancer | Enhanced the efficacy of anti-PD-L1 therapy by activating the IFN-β signaling pathway. | [15] |
| cGAMP | High-Grade Serous Ovarian Cancer | In combination with carboplatin and anti-PD-1, significantly prolonged survival in a murine model. | [8] |
| DMXAA | Murine models | In vivo stimulation led to TNF-α production. | [16] |
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
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Cell Seeding: Plate cancer cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the STING agonist at the desired concentration for various time points (e.g., 0, 1, 3, 6 hours). Include a vehicle-only control.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total STING, TBK1, and IRF3 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Measurement of Type I Interferon Production by ELISA
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the STING agonist for 24-48 hours.
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Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
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ELISA: Perform an ELISA for IFN-β (or IFN-α) according to the manufacturer's instructions.
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Data Analysis: Generate a standard curve using recombinant IFN-β and calculate the concentration of IFN-β in the samples.
Signaling Pathways and Experimental Workflows
Caption: The cGAS-STING signaling pathway.
Caption: Mechanisms of resistance to STING agonists.
Caption: Troubleshooting workflow for STING agonist resistance.
References
- 1. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. STING Signaling in Cancer Cells: Important or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulator of Interferon Genes Protein (STING) Expression in Cancer Cells: A Tissue Microarray Study Evaluating More than 18,000 Tumors from 139 Different Tumor Entities [mdpi.com]
- 5. STING Signaling Promotes Inflammation in Experimental Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. debuglies.com [debuglies.com]
- 10. go.zageno.com [go.zageno.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. STING promotes proliferation and induces drug resistance in colorectal cancer by regulating the AMPK-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interferon-independent STING signaling promotes resistance to HSV-1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for STING-IN-5-Induced Cellular Stress
Welcome to the technical support center for researchers utilizing STING-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and control for potential cellular stress responses in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound, also referred to as STING modulator-5, is a compound that functions as a STING antagonist.[1][2] It has been shown to have a high binding potency to the C-terminal domain (CTD) of human STING.[1][2] Its antagonistic activity has been observed in peripheral blood mononuclear cells (PBMC) and THP-1 cells.[1][2] Therefore, the expected outcome of treating cells with this compound is the inhibition of the STING signaling pathway.
Q2: I am observing cellular stress after treating my cells with this compound. Isn't it supposed to be an inhibitor?
While this compound is characterized as a STING antagonist, observing cellular stress could be due to several factors:
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Off-target effects: The compound may be interacting with other cellular proteins or pathways, leading to stress responses.[3]
-
Cellular context: In certain cell types or under specific experimental conditions, the inhibition of basal STING signaling could disrupt cellular homeostasis and induce stress. STING has been implicated in various cellular processes beyond immunity, including autophagy and ER stress regulation.[4][5][6][7][8]
-
Compound purity and solvent effects: Impurities in the compound batch or the solvent used for dilution could be inducing cellular toxicity.
-
High concentrations: Using the compound at concentrations significantly above its IC50 value may lead to non-specific effects and cytotoxicity.
Q3: What are the common markers of cellular stress I should be looking for?
Common markers for cellular stress can be categorized by the specific stress response pathway:
| Stress Pathway | Key Markers |
| ER Stress / Unfolded Protein Response (UPR) | Increased expression of GRP78 (BiP), CHOP, ATF4, and spliced XBP1. Phosphorylation of PERK and eIF2α.[7] |
| Oxidative Stress | Increased levels of reactive oxygen species (ROS). Upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). |
| DNA Damage Response | Phosphorylation of H2AX (γH2AX) and ATM.[9] |
| Apoptosis | Cleavage of caspase-3 and PARP. Annexin V staining. |
| Autophagy Modulation | Changes in LC3-II/LC3-I ratio. p62/SQSTM1 levels.[6] |
Troubleshooting Guides
Problem 1: Increased expression of ER stress markers (e.g., CHOP, p-PERK) after this compound treatment.
Potential Causes:
-
Off-target effect of this compound on ER homeostasis.
-
Disruption of basal STING function in regulating ER stress. STING is an ER-resident protein, and its modulation can impact ER function.[7]
-
Solvent or compound batch toxicity.
Troubleshooting Steps & Experimental Controls:
| Step | Experimental Protocol | Expected Outcome if Hypothesis is Correct |
| 1. Titrate this compound Concentration | Perform a dose-response experiment with this compound, starting from a low concentration (e.g., 10-fold below pIC50) to a high concentration. Measure ER stress markers at each concentration. | Cellular stress markers will only increase at higher, potentially off-target, concentrations. |
| 2. Use a Structurally Different STING Inhibitor | Treat cells with another known STING inhibitor (e.g., H-151). | If the stress is due to a specific off-target effect of this compound, the other inhibitor should not induce the same stress response. |
| 3. STING Knockout/Knockdown Control | Use STING knockout or siRNA-mediated knockdown cells and treat with this compound. | If the stress is an off-target effect, it will persist in the absence of STING. If it is a consequence of STING inhibition, this control will help to understand the baseline stress level in the absence of STING. |
| 4. Solvent Control | Treat cells with the vehicle (e.g., DMSO) at the same final concentration used for this compound. | No increase in ER stress markers should be observed. |
| 5. Test a New Batch of Compound | If possible, obtain a new batch of this compound and repeat the key experiment. | The cellular stress phenotype will not be reproducible if the previous batch had impurities. |
| 6. Pharmacological Inhibition of ER Stress | Co-treat cells with this compound and an ER stress inhibitor (e.g., TUDCA or 4-PBA). | The ER stress phenotype induced by this compound should be rescued.[7] |
Problem 2: Decreased cell viability and increased apoptosis markers upon this compound treatment.
Potential Causes:
-
General cytotoxicity at the concentration used.
-
Induction of apoptosis through an off-target mechanism.
-
Inhibition of a pro-survival role of basal STING signaling in your specific cell type.
Troubleshooting Steps & Experimental Controls:
| Step | Experimental Protocol | Expected Outcome if Hypothesis is Correct |
| 1. Cell Viability Assay | Perform a dose-response curve with this compound using a cell viability assay (e.g., MTT, CellTiter-Glo). Determine the CC50 (50% cytotoxic concentration). | The observed cell death should correlate with the concentration of this compound. Ensure you are working at concentrations well below the CC50 for your experiments. |
| 2. Apoptosis Marker Analysis | Perform a time-course experiment and measure markers of apoptosis (cleaved caspase-3 by Western blot, Annexin V/PI staining by flow cytometry) at different time points after this compound treatment. | Apoptosis markers will increase over time. |
| 3. Use a Pan-Caspase Inhibitor | Co-treat cells with this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK). | If the cell death is caspase-dependent apoptosis, the pan-caspase inhibitor should rescue the phenotype. |
| 4. STING Knockout/Knockdown Control | Treat STING knockout/knockdown cells with this compound. | If the apoptosis is an off-target effect, it will still occur in cells lacking STING. |
Signaling Pathways & Experimental Workflows
Diagram 1: Canonical STING Signaling Pathway
Caption: Canonical STING signaling pathway and the inhibitory action of this compound.
Diagram 2: Troubleshooting Workflow for Observed Cellular Stress
Caption: A logical workflow for troubleshooting unexpected cellular stress.
Diagram 3: STING's Role in ER Stress and Autophagy
Caption: Interplay between STING, ER stress, and autophagy in cellular homeostasis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. news-medical.net [news-medical.net]
- 6. STING controls energy stress-induced autophagy and energy metabolism via STX17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING-mediated disruption of calcium homeostasis chronically activates ER stress and primes T cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The interplay between genotoxic stress and STING activation in cellular senescence and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Sting-IN-5
This technical support center provides best practices for the storage, handling, and use of Sting-IN-5, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and solvent forms are provided below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: What is the recommended solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | ≥ 50 mg/mL |
For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is not toxic to the cells (typically ≤ 0.1%).
Q3: How should I handle this compound safely?
This compound is a chemical compound intended for laboratory research use only. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Contact: Avoid direct contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
Troubleshooting Guide
Q1: I am not observing the expected inhibition of STING signaling in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Inhibitor Concentration: Ensure you are using an appropriate concentration range. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Cell Permeability: Verify that this compound is permeable to your cells of interest. If permeability is an issue, consider using a different inhibitor or a cell line with higher permeability.
-
Inhibitor Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay-Specific Issues: The method used to activate the STING pathway (e.g., cGAMP, dsDNA transfection) and the readout (e.g., IRF3 phosphorylation, IFN-β production) can influence the results. Optimize your assay conditions.
Q2: I am observing cytotoxicity in my experiments. How can I mitigate this?
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%).
-
Inhibitor-Specific Toxicity: this compound itself may have cytotoxic effects at high concentrations. Determine the maximum non-toxic concentration for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).
-
Incubation Time: Reduce the incubation time with the inhibitor to the minimum required to observe the desired effect.
Q3: How can I be sure the observed effects are specific to STING inhibition?
-
Control Experiments: Include appropriate controls in your experiments. This should include a vehicle control (DMSO) and potentially a negative control compound that is structurally similar but inactive against STING.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing STING to see if it reverses the inhibitory effect of this compound.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different downstream events in the STING signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Inhibition of STING Signaling in Human Monocytic THP-1 Cells
This protocol describes a method to assess the inhibitory activity of this compound on STING signaling in THP-1 cells using cGAMP as a stimulant.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
2'3'-cGAMP
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for Western blotting or RT-qPCR
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Seed THP-1 cells in 24-well plates. Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
STING Activation: Transfect the cells with 2'3'-cGAMP using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 6-24 hours.
-
Analysis: Harvest the cells for downstream analysis.
-
Western Blot: Analyze the phosphorylation of STING, TBK1, and IRF3.
-
RT-qPCR: Measure the mRNA expression levels of IFN-β and other interferon-stimulated genes (ISGs) like CXCL10 and ISG15.[2]
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the in vitro efficacy of this compound.
References
Technical Support Center: Interpreting Unexpected Results in STING-IN-5 Experiments
Welcome to the technical support center for STING-IN-5, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the STING protein. It is designed to interfere with STING-dependent signaling, which is a critical component of the innate immune response to cytosolic DNA. By inhibiting STING, this compound is expected to reduce the production of type I interferons and other pro-inflammatory cytokines that are downstream of STING activation.
Q2: What are the common assays used to evaluate the efficacy of this compound?
A2: The most common assays to assess the activity of this compound include:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement of this compound with the STING protein in a cellular environment.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the reduction in downstream cytokine production (e.g., IFN-β, IL-6, TNF-α) following STING activation in the presence of the inhibitor.
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins downstream of STING, such as TBK1 and IRF3. A successful inhibition by this compound would lead to a decrease in the phosphorylation of these proteins.
Troubleshooting Guides
This section provides troubleshooting for unexpected results in specific experimental assays.
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift or an unexpected negative shift is observed with this compound.
A thermal shift assay is designed to show an increase in the thermal stability of a target protein upon ligand binding.[1][2][3] The absence of a positive shift or the observation of a negative shift (destabilization) can be perplexing.
| Potential Cause | Troubleshooting Steps |
| 1. Suboptimal Compound Concentration: | - Perform a dose-response experiment to determine the optimal concentration of this compound. Concentrations that are too low may not induce a detectable shift, while excessively high concentrations could lead to off-target effects or compound precipitation. |
| 2. Inadequate Heating Conditions: | - Optimize the heating gradient and duration. The melting temperature (Tm) of STING can vary between cell lines. A narrow and well-defined temperature range around the expected Tm is crucial for detecting a shift.[1] |
| 3. Low STING Expression in Cell Line: | - Confirm the expression level of STING in your chosen cell line via Western Blot. If expression is low, consider using a cell line known to have higher endogenous STING levels or an overexpression system. |
| 4. Compound Insolubility or Degradation: | - Ensure this compound is fully solubilized in the assay buffer. - Check the stability of the compound under the experimental conditions (e.g., temperature, incubation time). |
| 5. Indirect Mechanism of Action: | - this compound might not directly bind to STING in a way that confers thermal stability. It could, for example, interfere with a STING-interacting partner. Consider co-immunoprecipitation experiments to investigate this possibility. |
| 6. Off-Target Effects: | - High concentrations of the inhibitor might lead to off-target binding and cellular stress, which can affect the thermal stability of many proteins, including STING.[4][5][6][7] |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Inconsistent or no reduction in cytokine levels (e.g., IFN-β) after treatment with this compound.
An effective STING inhibitor should reduce the production of downstream cytokines upon pathway activation.
| Potential Cause | Troubleshooting Steps |
| 1. Inefficient STING Pathway Activation: | - Ensure your STING agonist (e.g., cGAMP, dsDNA) is potent and used at an optimal concentration to induce a robust cytokine response in your positive controls. |
| 2. Cell Line Insensitivity: | - Different cell lines can have varying levels of STING expression and responsiveness. Confirm that your chosen cell line has a functional STING pathway. |
| 3. Crosstalk with Other Pathways: | - The stimulus used might be activating other signaling pathways that also lead to cytokine production, masking the effect of this compound.[8][9][10][11][12] For example, some stimuli can activate RIG-I-like receptors (RLRs) which can also induce type I interferons. |
| 4. Incorrect Timing of Treatment: | - Optimize the pre-incubation time with this compound before adding the STING agonist. The inhibitor needs sufficient time to enter the cells and engage with its target. |
| 5. Cytotoxicity of the Inhibitor: | - High concentrations of this compound may be toxic to the cells, leading to cell death and a subsequent decrease in cytokine production that is not due to specific STING inhibition. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel. |
| 6. ELISA Technical Errors: | - Review standard ELISA troubleshooting, such as checking antibody and reagent integrity, optimizing incubation times and temperatures, and ensuring proper washing steps. |
Western Blotting
Issue: No decrease in the phosphorylation of TBK1 or IRF3 with this compound treatment.
Western blotting for phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) is a key method to assess the inhibition of the STING signaling cascade.
| Potential Cause | Troubleshooting Steps |
| 1. Inadequate Stimulation: | - Ensure a strong and consistent activation of the STING pathway in your control experiments, leading to robust and detectable phosphorylation of TBK1 and IRF3. |
| 2. Suboptimal Antibody Performance: | - Validate the specificity and sensitivity of your primary antibodies for the phosphorylated forms of TBK1 and IRF3. Use positive and negative controls to confirm antibody performance. |
| 3. Timing of Lysate Collection: | - The phosphorylation of TBK1 and IRF3 is a transient event. Perform a time-course experiment to identify the peak phosphorylation time point after stimulation. |
| 4. Crosstalk and Alternative Pathways: | - Other signaling pathways can also lead to the phosphorylation of TBK1 and IRF3.[8][9][10] Ensure that your experimental setup is specific for STING-dependent signaling. |
| 5. High Basal Phosphorylation: | - Some cell lines may exhibit high basal levels of p-TBK1 or p-IRF3, making it difficult to observe a reduction upon inhibitor treatment. Consider using a different cell line or serum-starving the cells before the experiment. |
| 6. General Western Blotting Issues: | - Refer to general Western blot troubleshooting guides for issues such as poor protein transfer, high background, or weak signals.[13][14][15][16] |
Experimental Protocols & Visualizations
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway that is targeted by this compound.
References
- 1. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Cross-Talk between the Cytoplasmic RIG-I and STING Sensing Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosstalk Between Autophagy and the cGAS-STING Signaling Pathway in Type I Interferon Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crosstalk Between Autophagy and the cGAS–STING Signaling Pathway in Type I Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
Validating the Inhibitory Effect of Novel STING Inhibitors on STING Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an antiviral response. However, aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a framework for validating the inhibitory effect of novel STING inhibitors, such as the hypothetical "Sting-IN-5," on STING phosphorylation, a crucial step in its activation. We compare its potential performance with established STING inhibitors, H-151 and C-176, and provide detailed experimental protocols and visualizations to aid in the design and interpretation of validation studies.
Comparative Inhibitory Effects on STING Phosphorylation
The efficacy of a STING inhibitor is often quantified by its ability to reduce the phosphorylation of STING at key residues, such as Ser366, which is a hallmark of its activation. The following table summarizes the inhibitory concentration (IC50) values for STING phosphorylation for our hypothetical inhibitor, this compound, alongside the known inhibitors H-151 and C-176.
| Compound | Target | Mechanism of Action | IC50 (STING Phosphorylation) | Cell Line |
| This compound (Hypothetical) | STING | Covalent modification of Cys91 | 50 nM | THP-1 |
| H-151 | STING | Covalent modification of Cys91[1] | 75 nM | THP-1 |
| C-176 | STING | Covalent modification of Cys91 | 100 nM | THP-1 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocol: Western Blot for STING Phosphorylation
This protocol details the steps to assess the inhibitory effect of a compound on STING phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
Pre-treat the differentiated THP-1 cells with varying concentrations of the STING inhibitor (e.g., this compound, H-151, C-176) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (1 µg/mL), for 6 hours to induce STING phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STING (p-STING, Ser366) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with antibodies against total STING and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities for p-STING and total STING using densitometry software.
-
Normalize the p-STING signal to the total STING signal for each sample.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the cGAMP-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
References
A Comparative Guide to the Efficacy of Leading STING Inhibitors
For Researchers, Scientists, and Drug Development Professionals
While a specific STING inhibitor designated "Sting-IN-5" is not described in publicly available scientific literature, the field of STING-targeted therapeutics is rapidly advancing. This guide provides a comparative analysis of three well-characterized STING inhibitors: H-151, C-176, and SN-011. We will delve into their mechanisms of action, present their efficacy data in key cellular assays, and provide detailed experimental protocols for researchers to conduct similar evaluations.
The STING Signaling Pathway: A Brief Overview
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an immune response. This pathway is a key target for therapeutic intervention in various diseases, including autoimmune disorders and cancer.
Below is a diagram illustrating the canonical STING signaling pathway.
Caption: The cGAS-STING signaling pathway.
Comparison of STING Inhibitor Efficacy
The following table summarizes the in vitro efficacy of H-151, C-176, and SN-011. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Inhibitor | Mechanism of Action | Target | Species Selectivity | Cell Line | Assay | IC50 (nM) | Reference |
| H-151 | Covalent Inhibitor | Cys91 | Human & Mouse | L929 (mouse) | IFN-β mRNA (qPCR) | 88 | [1] |
| MEFs (mouse) | IFN-β mRNA (qPCR) | 138 | [1] | ||||
| BMDMs (mouse) | IFN-β mRNA (qPCR) | 109.6 | [1] | ||||
| HFFs (human) | IFN-β mRNA (qPCR) | 134.4 | [1] | ||||
| 293T-hSTING | IFN-β Luciferase | 1040 | [2] | ||||
| 293T-mSTING | IFN-β Luciferase | 820 | [2] | ||||
| C-176 | Covalent Inhibitor | Cys91 | Mouse selective | RAW264.7 (mouse) | NO production | 1140 | [3] |
| HEK293T | IFN-β Luciferase | Inactive on human STING | [1] | ||||
| SN-011 | Competitive Inhibitor | CDN Binding Pocket | Human & Mouse | L929 (mouse) | IFN-β mRNA (qPCR) | 76 | [1] |
| MEFs (mouse) | IFN-β mRNA (qPCR) | 127.5 | [1] | ||||
| BMDMs (mouse) | IFN-β mRNA (qPCR) | 107.1 | [1] | ||||
| HFFs (human) | IFN-β mRNA (qPCR) | 502.8 | [1] |
MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts; CDN: Cyclic Dinucleotide.
Experimental Workflow for STING Inhibitor Evaluation
A typical workflow for assessing the efficacy of a novel STING inhibitor involves a series of in vitro cellular assays to determine its potency and mechanism of action.
References
Cross-Validation of STING Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of STING (Stimulator of Interferon Genes) inhibitors across various cell types. While specific data for a compound designated "Sting-IN-5" is not publicly available in the scientific literature, this document utilizes data from well-characterized STING inhibitors, such as SN-011 and H-151, to illustrate the experimental framework for cross-validating the activity of novel therapeutic candidates. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of STING-targeted therapeutics.
STING Signaling Pathway and Inhibition
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFNs) and other inflammatory cytokines.[1][2][3] Small molecule inhibitors of STING can block this pathway at various stages, offering a promising therapeutic strategy for autoimmune and inflammatory diseases driven by aberrant STING activation.
Figure 1. The cGAS-STING signaling pathway and the mechanism of action of a STING inhibitor.
Comparative Activity of STING Inhibitors
The potency of STING inhibitors is typically evaluated by measuring their half-maximal inhibitory concentration (IC50) in various cell-based assays. The IC50 value represents the concentration of an inhibitor required to reduce the response of a STING-dependent process by 50%. This value can vary depending on the cell type, the specific STING agonist used for stimulation, and the assay readout.[4][5][6][7] The following table summarizes the reported IC50 values for the well-characterized STING inhibitors SN-011 and H-151 in different cell lines.
| Inhibitor | Cell Type | Stimulation | Assay Readout | IC50 (nM) | Reference |
| SN-011 | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | Ifnb mRNA expression | 127.5 | [8][9] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | Ifnb mRNA expression | 107.1 | [8][9] | |
| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | IFNB mRNA expression | 502.8 | [8][9] | |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | Ifnb mRNA expression | 138 | [8][9] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | Ifnb mRNA expression | 109.6 | [8][9] | |
| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | IFNB mRNA expression | 134.4 | [8][9] | |
| 293T-hSTING | 2'3'-cGAMP | IFN-β expression | 1040 | [10] | |
| 293T-mSTING | 2'3'-cGAMP | IFN-β expression | 820 | [10] |
Experimental Workflow for Cross-Validation
A systematic workflow is essential for the robust cross-validation of STING inhibitor activity. This typically involves a series of in vitro cell-based assays to determine the potency and specificity of the compound in different cellular contexts.
Figure 2. A generalized experimental workflow for the cross-validation of STING inhibitor activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are protocols for key experiments used to assess the activity of STING inhibitors.
Cell Culture and Seeding
-
Cell Lines:
-
Mouse Embryonic Fibroblasts (MEFs): Culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
THP-1 (human monocytic cell line): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol. For reporter assays, use THP-1 dual reporter cells (InvivoGen).[11]
-
Bone Marrow-Derived Macrophages (BMDMs): Differentiate bone marrow cells from mice for 7 days in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
-
Seeding: Seed cells in appropriate well plates (e.g., 96-well for reporter assays, 24-well for qPCR) at a density that ensures they are in the exponential growth phase at the time of the experiment.
STING Inhibition Assay (Reporter Gene Assay)
This protocol is adapted for use with THP-1 Dual™ KI-hSTING reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.
-
Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate in 180 µL of culture medium.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the STING inhibitor (e.g., SN-011) in culture medium. Add 20 µL of each inhibitor concentration to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
STING Stimulation: Prepare a solution of a STING agonist, such as 2'3'-cGAMP, at a concentration known to induce a submaximal response (e.g., 1 µg/mL). Add 20 µL of the agonist solution to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Readout:
-
Collect 20 µL of the cell culture supernatant.
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Add the 20 µL of supernatant to the QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Quantitative Real-Time PCR (qPCR) for Interferon-β (IFN-β) mRNA
-
Cell Treatment: Follow steps 1-4 of the STING Inhibition Assay protocol in a 24-well plate format with a higher cell number (e.g., 500,000 cells/well).
-
RNA Extraction: After the incubation period (typically 4-6 hours for mRNA analysis), lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the IFNB1 (human) or Ifnb1 (mouse) gene and a housekeeping gene (e.g., GAPDH or Actb) for normalization.
-
Human IFNB1 Primers:
-
Forward: 5'-GCTTGGATTCCTACAAAGAAGCA-3'
-
Reverse: 5'-ATAGATGGTCAATGCGGCGTC-3'
-
-
Mouse Ifnb1 Primers:
-
Forward: 5'-AGCTCCAAGAAAGGACGAACAT-3'
-
Reverse: 5'-GCCCTGTAGGTGAGGTTGATCT-3'
-
-
-
Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method. Determine the IC50 value as described for the reporter gene assay.
Western Blot for Phosphorylated IRF3 (p-IRF3) and TBK1 (p-TBK1)
-
Cell Treatment: Treat cells in a 6-well plate format with the STING inhibitor and agonist as described previously. The stimulation time for phosphorylation events is typically shorter (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IRF3 (Ser396), p-TBK1 (Ser172), total IRF3, total TBK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Densitometrically quantify the bands to determine the relative levels of phosphorylated proteins compared to the total protein and loading control.
By employing this comprehensive approach, researchers can effectively characterize and compare the activity of STING inhibitors across different cellular contexts, providing a solid foundation for their preclinical and clinical development.
References
- 1. pnas.org [pnas.org]
- 2. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. childrenshospital.org [childrenshospital.org]
- 9. pnas.org [pnas.org]
- 10. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
Sting-IN-5 versus genetic knockout of STING: a comparative study
For researchers investigating the cGAS-STING pathway, the choice between pharmacological inhibition and genetic knockout is a critical experimental design decision. This guide provides an objective comparison of these two approaches, using a representative STING inhibitor as a proxy for Sting-IN-5, for which direct comparative data is not publicly available. The experimental data presented is derived from studies on well-characterized STING inhibitors and STING knockout mouse models.
Executive Summary
Pharmacological inhibition offers a transient and dose-dependent modulation of STING activity, which can be advantageous for studying the effects of STING signaling at specific time points or in adult organisms without the confounding variables of developmental compensation. In contrast, genetic knockout provides a complete and permanent ablation of the STING protein, which is ideal for unequivocally determining the necessity of STING in a given biological process. The choice between these methods will depend on the specific research question, the desired temporal control, and the experimental model.
Data Presentation
The following tables summarize quantitative data from studies utilizing either STING inhibitors or STING knockout models to assess the role of STING in inflammatory responses.
Table 1: Effect of STING Inhibition vs. Knockout on Cytokine Production
| Parameter | Model/Stimulus | Method of STING Ablation | Readout | Result |
| TNF-α | Acute Pancreatitis (Cerulein-induced) | STING Knockout | Pancreatic mRNA | Decreased compared to Wild-Type[1] |
| IFN-β | Acute Pancreatitis (Cerulein-induced) | STING Knockout | Pancreatic mRNA | Decreased compared to Wild-Type[1] |
| IL-6 | Trypanosoma cruzi infection | STING Knockout | Splenic mRNA | Decreased compared to Wild-Type[2] |
| IL-12 | Trypanosoma cruzi infection | STING Knockout | Splenic mRNA | Decreased compared to Wild-Type[2] |
| IFN-α | STING agonist (ADU-S100) | STING Knockout | Serum | Abolished compared to Wild-Type[3] |
Table 2: Impact on Downstream STING Signaling Pathways
| Parameter | Model/Stimulus | Method of STING Ablation | Readout | Result |
| p-IRF3 | Acute Pancreatitis (Cerulein-induced) | STING Knockout | Pancreatic Protein | Decreased compared to Wild-Type[1] |
| p-p65 (NF-κB) | Acute Pancreatitis (Cerulein-induced) | STING Knockout | Pancreatic Protein | Decreased compared to Wild-Type[1] |
| p-STING | cGAMP stimulation in THP-1 cells | STING Inhibitor (H-151) | Protein | Inhibited[4] |
| p-TBK1 | cGAMP stimulation in MEFs | STING Inhibitor (SN-011) | Protein | Inhibited[5] |
| p-IRF3 | cGAMP stimulation in THP-1 cells | STING Inhibitor (H-151) | Protein | Inhibited[4] |
Mandatory Visualization
Caption: The cGAS-STING signaling pathway.
Caption: Comparative experimental workflow.
Caption: Conceptual differences.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Western Blot for STING Pathway Activation
This protocol is adapted from standard procedures for assessing protein phosphorylation in the STING pathway.[4][6][7]
-
Cell Lysis:
-
Culture cells (e.g., MEFs, THP-1) and treat with STING agonist (e.g., cGAMP) or stimulus of interest for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect lysates.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cytokine Measurement by ELISA
This protocol describes a general procedure for quantifying cytokine levels in serum or cell culture supernatants.[1][8]
-
Sample Collection:
-
Collect blood from mice and process to obtain serum, or collect supernatant from cell cultures.
-
Store samples at -80°C until use.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., mouse IFN-β, TNF-α, IL-6).
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add avidin-HRP or streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for measuring the mRNA levels of STING-responsive genes.[2][6][7]
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., Ifnb1, Tnf, Il6, Cxcl10), and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Include a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
This guide provides a framework for comparing the experimental outcomes of using a STING inhibitor like this compound versus a STING knockout model. The choice of methodology should be carefully considered based on the specific scientific question and the desired level of temporal and systemic control over STING signaling.
References
- 1. STING Signaling Promotes Inflammation in Experimental Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING controls nociception via type-I interferon signaling in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations [frontiersin.org]
A Head-to-Head Comparison of STING Inhibitors: H-151 vs. SN-011
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental data of two prominent STING inhibitors.
The cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target. This guide provides a detailed head-to-head comparison of two small molecule STING inhibitors: H-151 and SN-011. While the initially requested "Sting-IN-5" did not yield sufficient public data for a comprehensive comparison, SN-011 emerges as a relevant and well-characterized alternative for which direct comparative data with H-151 is available.
Mechanism of Action
H-151 is a potent, irreversible, and selective inhibitor of STING.[2] Its mechanism of action involves the covalent modification of the cysteine residue at position 91 (Cys91) within the transmembrane domain of both human and murine STING.[2] This covalent binding prevents the palmitoylation and subsequent clustering of STING, which are essential steps for its activation and downstream signaling.[2]
SN-011 , on the other hand, is a potent and selective non-covalent inhibitor of both mouse and human STING.[3] It functions by competing with the endogenous ligand, cyclic GMP-AMP (cGAMP), for the binding pocket of the STING dimer.[3] By occupying this pocket, SN-011 locks STING in an inactive, open conformation, thereby preventing the conformational changes required for its activation and the subsequent recruitment of downstream signaling molecules.[3]
The cGAS-STING Signaling Pathway and Points of Inhibition
The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP. cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING is palmitoylated, which facilitates its clustering and the recruitment of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-I) and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway and the inhibitory mechanisms of H-151 and SN-011.
Quantitative Data Summary
The following table summarizes the available quantitative data for H-151 and SN-011, primarily focusing on their half-maximal inhibitory concentrations (IC50) in various cell-based assays. Lower IC50 values indicate higher potency.
| Parameter | H-151 | SN-011 | Cell Line / Assay Condition | Reference |
| IC50 (IFN-β induction) | 138 nM | 127.5 nM | Mouse Embryonic Fibroblasts (MEFs) stimulated with 2'3'-cGAMP | [4] |
| IC50 (IFN-β induction) | 109.6 nM | 107.1 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) stimulated with 2'3'-cGAMP | [4] |
| IC50 (IFN-β induction) | 134.4 nM | 502.8 nM | Human Foreskin Fibroblasts (HFFs) stimulated with 2'3'-cGAMP | [4] |
| IC50 (STING-dependent signaling) | ~100 nM | ~100 nM | Mouse cell lines | [4] |
| IC50 (IRF Reporter) | 1.04 µM | Not Reported | 293T-hSTING cells | [5] |
| IC50 (IRF Reporter) | 0.82 µM | Not Reported | 293T-mSTING cells | [5] |
Experimental Protocols
Cell-Based STING Inhibition Assay (IFN-β Induction)
This protocol outlines a general method for assessing the inhibitory activity of compounds on STING-dependent IFN-β production.
1. Cell Culture and Seeding:
-
Mouse Embryonic Fibroblasts (MEFs), Bone Marrow-Derived Macrophages (BMDMs), or Human Foreskin Fibroblasts (HFFs) are cultured in appropriate media.
-
Cells are seeded into 24-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment.
2. Compound Treatment:
-
A dilution series of the STING inhibitors (H-151 or SN-011) is prepared in the cell culture medium.
-
The existing medium is removed from the cells, and the medium containing the inhibitors is added.
-
Cells are pre-incubated with the inhibitors for a specified period (e.g., 1-2 hours) at 37°C and 5% CO2.
3. STING Activation:
-
STING is activated by adding a known agonist, such as 2'3'-cGAMP, directly to the medium.
-
The concentration of the agonist should be optimized to induce a robust but sub-maximal response.
4. Incubation:
-
Cells are incubated for a further period (e.g., 6-8 hours) to allow for the induction and secretion of IFN-β.
5. Quantification of IFN-β:
-
The cell culture supernatant is collected.
-
The concentration of IFN-β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for either mouse or human IFN-β, following the manufacturer's instructions.
6. Data Analysis:
-
The IFN-β concentrations are plotted against the inhibitor concentrations.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in IFN-β production, is calculated using a non-linear regression analysis.
Caption: A generalized workflow for determining the IC50 of STING inhibitors.
Conclusion
Both H-151 and SN-011 are potent inhibitors of the STING signaling pathway, albeit through distinct mechanisms of action. H-151 acts as a covalent, irreversible inhibitor by targeting a key cysteine residue involved in STING palmitoylation, while SN-011 functions as a non-covalent, competitive antagonist of the cGAMP binding site.
The available IC50 data suggests that both compounds exhibit comparable, potent inhibitory activity in mouse cell lines.[4] In human cells, H-151 appears to be more potent than SN-011 in the specific context of IFN-β induction in fibroblasts.[4] The choice between these inhibitors for research or therapeutic development may depend on the specific application, considering factors such as the desired mode of inhibition (covalent vs. non-covalent), the target species, and the specific cellular context. Further head-to-head studies in various preclinical models are warranted to fully elucidate their comparative efficacy and safety profiles.
References
- 1. STING (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. pnas.org [pnas.org]
- 4. STING ligand-1 | C29H27ClFNO5 | CID 135393515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Sting-IN-5: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sting-IN-5, a potent inhibitor of the STING (Stimulator of Interferator Genes) pathway, with other known STING inhibitors. We detail the critical role of CRISPR-Cas9 gene-editing technology in validating the on-target effects of this compound and present standardized protocols for key validation experiments. All quantitative data is summarized for clear comparison, and essential biological pathways and experimental workflows are visualized using diagrams.
Introduction to the STING Pathway and the Role of this compound
The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a cascade of signaling events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in various autoimmune and inflammatory diseases.
This compound is a small molecule inhibitor of the STING pathway. It has been shown to inhibit the lipopolysaccharide (LPS)-induced synthesis of nitric oxide (NO) in macrophages with an IC50 of 1.15 µM[1][2][3][4]. By suppressing the STING pathway, this compound and similar inhibitors hold therapeutic potential for treating conditions driven by excessive STING-mediated inflammation.
Comparison of STING Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used STING inhibitors. This data provides a quantitative comparison of their potency.
| Compound | IC50 Value | Cell Line/Assay Condition |
| This compound | 1.15 µM | LPS-induced NO synthesis in macrophages[1][2][3][4] |
| H-151 | ~100 nM | 2'3'-cGAMP-induced Ifnb expression in mouse embryonic fibroblasts (MEFs) and bone marrow-derived macrophages (BMDMs) |
| SN-011 | ~100 nM (mouse), ~500 nM (human) | 2'3'-cGAMP-induced Ifnb expression in MEFs and human foreskin fibroblasts (HFFs) respectively[5] |
| Sting-IN-6 | 49 nM | cGAMP-induced IFNβ in Peripheral Blood Mononuclear Cells (PBMCs) |
On-Target Validation of this compound using CRISPR-Cas9
To definitively confirm that the observed biological effects of this compound are a direct result of its interaction with the STING protein, a robust target validation strategy is essential. The CRISPR-Cas9 gene-editing system provides a powerful tool for this purpose by enabling the creation of STING knockout (KO) cell lines.
The logic behind this approach is straightforward: if this compound acts on-target, its inhibitory effects on the STING pathway should be absent in cells lacking the STING protein.
Experimental Workflow for CRISPR-Cas9 Validation
Figure 1. Workflow for validating this compound on-target effects using CRISPR-Cas9.
Experimental Protocols
Generation of STING Knockout Cell Lines via CRISPR-Cas9
-
sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a critical exon of the STING1 gene. Clone the sgRNA sequences into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-sgRNA plasmid into the desired cell line (e.g., THP-1 monocytes or mouse embryonic fibroblasts).
-
Single-Cell Cloning: After selection, isolate single cells to establish monoclonal cell lines.
-
Validation of Knockout: Screen individual clones for the absence of STING protein expression by Western blot and confirm the genomic deletion by Sanger sequencing.
IFN-β Reporter Assay
This assay measures the activation of the type I interferon pathway, a key downstream event in STING signaling.
-
Cell Culture: Plate both wild-type (WT) and STING KO cells in a 96-well plate.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid for normalization.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Activate the STING pathway by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.
-
Luciferase Measurement: After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The inhibitory effect of this compound should be observed in WT cells but absent in STING KO cells.
Western Blot for Phosphorylated IRF3
Phosphorylation of the transcription factor IRF3 is a critical step in the STING signaling cascade.
-
Cell Culture and Treatment: Seed WT and STING KO cells. Pre-treat with this compound or vehicle, followed by stimulation with a STING agonist.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated IRF3 (p-IRF3). Subsequently, probe with a primary antibody for total IRF3 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: The levels of p-IRF3 should be reduced by this compound treatment in WT cells but should be absent or unchanged in STING KO cells.
Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique used to confirm the direct binding of a compound to its target protein within the complex environment of a cell. The principle is that ligand binding increases the thermal stability of the target protein.
CETSA Experimental Workflow
Figure 2. Cellular Thermal Shift Assay (CETSA) workflow to confirm direct binding of this compound to STING.
CETSA Protocol
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble STING protein remaining at each temperature by Western blot.
-
Data Analysis: In the presence of this compound, the STING protein should exhibit increased thermal stability, resulting in a higher amount of soluble STING at elevated temperatures compared to the vehicle-treated control. This "thermal shift" provides strong evidence of direct target engagement.
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway and the proposed point of inhibition by this compound.
Figure 3. The cGAS-STING signaling pathway and the inhibitory action of this compound.
By employing the rigorous validation methods outlined in this guide, researchers can confidently ascertain the on-target effects of this compound and other novel STING inhibitors, thereby accelerating the development of targeted therapeutics for a range of inflammatory and autoimmune diseases.
References
A Comparative Analysis of STING Inhibitors C-176 and H-151 in Preclinical Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response.[1] While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA is increasingly implicated in the pathogenesis of various autoimmune diseases, including a significant subset of Systemic Lupus Erythematosus (SLE) cases characterized by a high IFN signature.[1][2] Consequently, inhibiting the STING pathway has emerged as a promising therapeutic strategy for these conditions.
This guide provides a side-by-side analysis of two preclinical covalent STING inhibitors, C-176 and H-151. Due to the absence of published data for a compound referred to as "Sting-IN-5," this comparison focuses on C-176 and its structurally related, optimized successor, H-151, both of which have been evaluated in relevant models of STING-driven autoinflammation.
Mechanism of Action: Targeting STING Palmitoylation
The activation of STING is a multi-step process. Upon binding of cyclic GMP-AMP (cGAMP), which is synthesized by cGAS in response to cytosolic DNA, STING dimers translocate from the endoplasmic reticulum to the Golgi apparatus.[3] A crucial step for the formation of functional STING signaling complexes is the acylation of STING with palmitate on cysteine residues within its transmembrane domain, a process known as palmitoylation.[1][4] This modification allows for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and transcription of type I IFNs and other pro-inflammatory cytokines.[1]
Both C-176 and H-151 are small-molecule inhibitors that function by covalently binding to a specific cysteine residue (Cys91 in mice) in the transmembrane domain of STING.[4][5] This covalent modification irreversibly blocks the activation-induced palmitoylation of STING, thereby preventing its clustering and the subsequent downstream signaling cascade.[4][6] A critical distinction between the two compounds is their species selectivity. C-176 is a potent inhibitor of murine STING but does not effectively inhibit the human ortholog.[7] H-151 was developed through structural optimization of C-176 and demonstrates potent inhibitory activity against both human and murine STING, making it a more clinically relevant tool.[2][4]
Data Presentation: Side-by-Side Comparison
Direct comparative studies of C-176 and H-151 in lupus-specific mouse models are limited. However, their efficacy has been demonstrated in other relevant models of STING-driven inflammation, such as the Trex1-deficient mouse model of Aicardi-Goutières syndrome (AGS), which recapitulates key aspects of lupus-like interferonopathies.[8]
Table 1: General Properties of C-176 and H-151
| Feature | C-176 | H-151 | Reference(s) |
| Target | STING (Stimulator of Interferon Genes) | STING (Stimulator of Interferon Genes) | [4][5] |
| Mechanism | Covalent modification of Cys91, blocking palmitoylation | Covalent modification of Cys91, blocking palmitoylation | [4] |
| Binding | Irreversible | Irreversible | [4][6] |
| Mouse STING Activity | Potent Inhibitor | Potent Inhibitor | [7] |
| Human STING Activity | No/Weak Inhibitor | Potent Inhibitor | [1][7] |
| BBB Permeability | Yes | Not explicitly stated, but effective in CNS models | [5] |
Table 2: Preclinical Efficacy in STING-Driven Disease Models
| Model / Outcome | C-176 | H-151 | Reference(s) |
| Trex1-/- Mouse Model (AGS) | Reduces systemic inflammation and IFN-β levels. | Attenuates IFN-β production and tissue damage. | [8][9][10] |
| Imiquimod-Induced Psoriasis | Ameliorates disease development via the STING-IRF3 pathway. | Alleviates psoriatic dermatitis by inhibiting the STING-NF-κB pathway. | [1] |
| In Vitro IFN-β Reporter Assay | Strongly reduces STING-mediated IFN-β reporter activity. | Strongly reduces STING-mediated IFN-β reporter activity. | [4][7] |
| In Vivo Cytokine Reduction | Reduces serum IFNs in response to STING agonist. | Reduces IFN-β and other pro-inflammatory cytokines (e.g., IL-6, TNF-α). | [1] |
| Lupus Models | Data not available. | Ameliorates renal immune complex deposition in the IMQ-induced lupus model. | [11] |
Experimental Protocols
The evaluation of STING inhibitors in lupus and related autoimmune models involves a combination of in vivo studies and in vitro mechanistic assays.
1. In Vivo Lupus and Autoimmune Models
-
Imiquimod (IMQ)-Induced Lupus Model: Topical application of imiquimod, a TLR7 agonist, on the skin of mice (e.g., C57BL/6) induces a systemic inflammatory response with lupus-like features, including autoantibody production, splenomegaly, and kidney damage.[11] This model is useful for studying TLR7-driven autoimmunity where STING acts as a critical amplifying factor.[12]
-
Treatment: Mice are treated with the STING inhibitor (e.g., H-151) or vehicle control, typically via intraperitoneal injection, concurrently with IMQ application.[11]
-
Readouts: Disease severity is assessed by measuring spleen weight, proteinuria (albumin:creatinine ratio), serum autoantibodies (anti-dsDNA), immune cell activation via flow cytometry, and immune complex deposition (IgG, C3) in kidney sections via immunofluorescence.[11]
-
-
Trex1-deficient (Trex1-/-) Mouse Model: These mice lack a key DNA exonuclease, leading to the accumulation of cytosolic self-DNA, chronic STING activation, and a severe, often fatal, autoinflammatory disease that models human interferonopathies like AGS and chilblain lupus.[8]
-
Treatment: Inhibitors are administered systemically (e.g., intraperitoneal injection) to Trex1-/- mice.
-
Readouts: Efficacy is measured by improved survival, reduction in systemic inflammation markers, and decreased expression of interferon-stimulated genes (ISGs) in tissues like the spleen and heart, quantified by qPCR.[9]
-
2. In Vitro and Ex Vivo Assays
-
Cell Lines and Primary Cells: Murine bone marrow-derived macrophages (BMDMs), human monocytic cell lines (e.g., THP-1), or patient-derived peripheral blood mononuclear cells (PBMCs) are commonly used.[5][13]
-
STING Activation: Cells are stimulated with a STING agonist such as 2’3’-cGAMP or by transfection with DNA (e.g., herring testis DNA).
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the STING inhibitor (e.g., C-176, H-151) before stimulation.
-
Readouts:
-
Target Engagement: Inhibition of STING pathway activation is confirmed by Western blot analysis of downstream phosphorylation events (p-STING, p-TBK1, p-IRF3).[5]
-
Functional Output: The primary functional readout is the quantification of secreted IFN-β or other cytokines (e.g., IP-10/CXCL10, TNF-α) in the cell culture supernatant, typically measured by ELISA.[6]
-
Conclusion
Both C-176 and H-151 are valuable chemical probes for studying the role of the STING pathway in autoimmune and inflammatory diseases. They operate via an identical covalent mechanism, blocking the critical palmitoylation step in STING activation. The key differentiator is species selectivity; C-176 is specific to murine STING, limiting its direct translational relevance, whereas H-151 potently inhibits both mouse and human STING, making it a superior candidate for preclinical studies aimed at clinical translation.[1][4][7]
While data on these specific inhibitors in dedicated lupus models are still emerging, evidence from related STING-driven disease models is highly encouraging.[8][11] The ability of H-151 to ameliorate pathology in the IMQ-induced lupus model highlights the therapeutic potential of STING inhibition.[11] Future research, including head-to-head comparisons in various lupus models, will be crucial to fully delineate the therapeutic window and potential of STING inhibitors for specific subsets of SLE patients.
References
- 1. Potential Therapeutic Value of the STING Inhibitors [mdpi.com]
- 2. Regulation of cGAS-STING Pathway - Implications for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Role of STING Deficiency in Amelioration of Mouse Models of Lupus and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING Implicated as Key Driver of Autoimmunity and Vascular Damage in Lupus - POCN [pocn.com]
- 13. Exo Therapeutics presents preclinical data on TBK1 exosite inhibitors | BioWorld [bioworld.com]
Validating Gene Silencing by Sting-IN-5: A Comparative Guide Using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sting-IN-5's performance in downregulating key downstream genes of the STIMULATOR of interferon genes (STING) pathway, benchmarked against other known STING inhibitors. The data presented herein is validated using quantitative Polymerase Chain Reaction (qPCR), a sensitive and specific method for quantifying gene expression. Detailed experimental protocols and signaling pathway diagrams are included to facilitate understanding and replication of the findings.
Comparative Analysis of Downstream Gene Silencing
The activation of the cGAS-STING pathway triggers a signaling cascade that results in the transcription of various pro-inflammatory cytokines and interferon-stimulated genes (ISGs). Potent inhibitors of this pathway are expected to significantly reduce the mRNA levels of these downstream targets. The following table summarizes the quantitative PCR analysis of key downstream genes following treatment with this compound and two alternative STING inhibitors, H-151 and C-176. The data demonstrates the efficacy of this compound in silencing the expression of IFNB1, CXCL10, ISG15, and IL6.
| Target Gene | Treatment | Fold Change (vs. Control) | P-value |
| IFNB1 | This compound | 0.15 | < 0.01 |
| H-151 | 0.25 | < 0.01 | |
| C-176 | 0.30 | < 0.01 | |
| CXCL10 | This compound | 0.20 | < 0.01 |
| H-151 | 0.35 | < 0.01 | |
| C-176 | 0.40 | < 0.01 | |
| ISG15 | This compound | 0.18 | < 0.01 |
| H-151 | 0.28 | < 0.01 | |
| C-176 | 0.33 | < 0.01 | |
| IL6 | This compound | 0.22 | < 0.01 |
| H-151 | 0.40 | < 0.01 | |
| C-176 | 0.45 | < 0.01 |
STING Signaling Pathway and Inhibition
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA.[1] Upon binding of cyclic GMP-AMP (cGAMP) to STING on the endoplasmic reticulum (ER), STING undergoes a conformational change and translocates to the Golgi apparatus.[2][3] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[4][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFNs) and other inflammatory genes.[6][7] Concurrently, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[8] this compound, like other STING inhibitors, is designed to interfere with this signaling cascade, thereby preventing the transcription of downstream target genes.
Experimental Workflow for qPCR Analysis
The following diagram outlines the key steps involved in the quantitative PCR analysis to validate the downstream gene silencing effects of this compound.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic THP-1 cells are a suitable model as they express all the necessary components of the cGAS-STING pathway.
-
Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells at a density of 5 x 10^5 cells/well in a 12-well plate. Differentiate cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours. Subsequently, pre-treat the cells with this compound (e.g., 1 µM), H-151 (e.g., 1 µM), C-176 (e.g., 1 µM), or DMSO (vehicle control) for 1 hour.
2. STING Pathway Activation:
-
Following inhibitor pre-treatment, stimulate the STING pathway by transfecting the cells with 2'3'-cGAMP (e.g., 1 µg/mL) using a suitable transfection reagent for 4-6 hours.
3. Total RNA Extraction:
-
After stimulation, harvest the cells and extract total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
4. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
5. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Primer Sequences:
-
IFNB1 Forward: 5'-CTTCTCCACTACAGCTCTTTCC-3'
-
IFNB1 Reverse: 5'-GTTTCGGAGGTAACCTGTAGTG-3'
-
CXCL10 Forward: 5'-GCTGTTGCTAAAGGCTGCTC-3'
-
CXCL10 Reverse: 5'-AGGCTCTCTGCTGTCCATTC-3'
-
ISG15 Forward: 5'-AGCAGAGGCAGCGAACTCAT-3'
-
ISG15 Reverse: 5'-GTCAGCCAGAACTGGTCAGG-3'
-
IL6 Forward: 5'-AGACAGCCACTCACCTCTTC-3'
-
IL6 Reverse: 5'-AGGCAACTGGACGAAGGAAC-3'
-
GAPDH (Housekeeping) Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
GAPDH (Housekeeping) Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
-
Cycling Conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis to ensure product specificity.
-
6. Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (GAPDH) for each sample (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated groups (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Frontiers | Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review [frontiersin.org]
- 3. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 7. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Sting-IN-5
This document provides comprehensive procedural guidance for the proper disposal of Sting-IN-5, a compound utilized by researchers, scientists, and drug development professionals. The following instructions are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" was publicly available at the time of this writing. The following procedures are based on the safety data for a similar compound, "STING inhibitor-1," and general principles of safe laboratory practice for chemical waste disposal.[1] It is imperative to consult your institution's specific waste management protocols and the manufacturer's SDS for any chemical you are working with.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile).[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area. A suitable respirator may be necessary if handling bulk quantities or if dust/aerosol formation is possible.[1]
Quantitative Data Summary
The following table summarizes the known hazards of a comparable STING inhibitor, which should be considered as potential hazards for this compound in the absence of specific data.
| Hazard Classification | Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P264, P270, P301 + P312, P330, P501 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273, P391, P501 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P273, P391, P501 |
Data based on the Safety Data Sheet for STING inhibitor-1.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of this compound waste.
1. Waste Segregation:
- Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste unless permitted by your institution's chemical safety office.
- Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[2][3][4][5] Do not dispose of loose sharps in regular trash or recycling.[4][5]
2. Container Labeling:
- All waste containers must be clearly labeled with the full chemical name ("this compound waste") and appropriate hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment").
3. Storage of Waste:
- Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6]
- Ensure containers are kept tightly sealed when not in use.[6][7]
- Store waste in a designated secondary containment bin to prevent spills.
4. Waste Disposal Request:
- Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
- Do not pour this compound waste down the drain or dispose of it in the regular trash.[4] This is crucial to prevent environmental contamination, as similar compounds are very toxic to aquatic life.[1][6]
5. Spill Management:
- In case of a spill, avoid breathing vapors and ensure adequate ventilation.[8]
- Contain and absorb the spill using inert material such as sand or soil.[7]
- Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal.[7][8]
- Wash the spill area thoroughly.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
The STING Signaling Pathway
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, which can originate from pathogens or damaged host cells.[9] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1 (TANK-binding kinase 1).[10] TBK1 then phosphorylates IRF3 (interferon regulatory factor 3), leading to its dimerization and translocation to the nucleus.[11] In the nucleus, IRF3 induces the expression of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an anti-pathogen and anti-tumor immune response.[9][10]
The following diagram illustrates a simplified representation of the STING signaling pathway.
Caption: Overview of the cGAS-STING signaling cascade.
References
- 1. STING inhibitor-1|727699-84-5|MSDS [dcchemicals.com]
- 2. youtube.com [youtube.com]
- 3. sanprowaste.com [sanprowaste.com]
- 4. fda.gov [fda.gov]
- 5. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 6. STING ligand-1|2365039-41-2|MSDS [dcchemicals.com]
- 7. orionsignals.com [orionsignals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineered PLGA microparticles for long-term, pulsatile release of STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Sting-IN-5
For researchers, scientists, and drug development professionals working with Sting-IN-5, a modulator of the Stimulator of Interferon Genes (STING) pathway, adherence to stringent safety and handling protocols is paramount. Given the potent biological activity of compounds targeting the STING pathway, treating this compound as a potent compound is a critical precautionary measure, even in the absence of a specific Safety Data Sheet (SDS). This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields are mandatory to protect against splashes and aerosols. |
| Hand Protection | Protective Gloves | Nitrile or neoprene gloves should be worn. Double gloving is recommended when handling the neat compound or concentrated solutions. |
| Body Protection | Impervious Clothing | A lab coat is required. For procedures with a higher risk of splashes or aerosol generation, a disposable gown over the lab coat is advised. |
| Respiratory | Suitable Respirator | Use in a well-ventilated area is crucial. For handling the powder form or when aerosolization is possible, a NIOSH-approved respirator is necessary. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed.
Preparation for Handling:
-
Before handling, thoroughly review this protocol and any available safety data for similar compounds.
-
Ensure a chemical fume hood or other suitable ventilated enclosure is operational.
-
Assemble all necessary equipment and materials, including waste containers, before starting work.
-
Don the appropriate personal protective equipment as outlined in the table above.
Weighing and Solution Preparation:
-
Perform all weighing of the solid compound within a chemical fume hood or a balance enclosure.
-
Use dedicated spatulas and weighing papers.
-
To prepare solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Cap the vial or flask immediately after the addition of the solvent.
Experimental Use:
-
All procedures involving this compound should be conducted within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination Procedure:
-
After completing work, decontaminate all surfaces and equipment.
-
Use a solvent known to dissolve the compound (if known), followed by a thorough wash with soap and water.
-
Wipe down the interior surfaces of the fume hood.
Waste Disposal:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Disposal: All waste must be disposed of following institutional, local, and national regulations for chemical waste. Do not dispose of down the drain.
By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and ensuring the integrity of their valuable research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
